molecular formula C7H11N3O2S B2485820 N-(3,4-diaminophenyl)methanesulfonamide CAS No. 76345-48-7

N-(3,4-diaminophenyl)methanesulfonamide

Cat. No.: B2485820
CAS No.: 76345-48-7
M. Wt: 201.24
InChI Key: RJRPDVXFBHRUAC-UHFFFAOYSA-N
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Description

N-(3,4-diaminophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H11N3O2S and its molecular weight is 201.24. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-diaminophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRPDVXFBHRUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76345-48-7
Record name N-(3,4-diaminophenyl)methanesulfonamide
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Foundational & Exploratory

what is the mechanism of action of N-(3,4-diaminophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Targeted Kinase Inhibitors: The Pharmacophoric Role and Mechanism of Action of N-(3,4-diaminophenyl)methanesulfonamide

Executive Summary

In modern rational drug design, the efficacy of a targeted therapeutic is fundamentally dictated by the precise stereoelectronic properties of its precursor building blocks. N-(3,4-diaminophenyl)methanesulfonamide (CAS 76345-48-7) is a highly specialized, bifunctional organic building block[1]. While it does not act as an active pharmaceutical ingredient (API) in isolation, it is a critical pharmacophoric precursor used to synthesize potent heterocyclic kinase inhibitors, such as benzimidazole and indazole derivatives[2].

As a Senior Application Scientist, I have structured this guide to deconstruct how this specific molecule is utilized in the laboratory. We will explore the chemical rationale behind its selection, the step-by-step methodology to convert it into an active inhibitor, and the biological mechanism of action (MoA) of the resulting therapeutics targeting cyclin-dependent kinases (CDKs) and focal adhesion kinase (FAK).

Pharmacophoric Rationale: Why This Building Block?

The architecture of N-(3,4-diaminophenyl)methanesulfonamide offers two distinct, highly reactive motifs that solve specific challenges in kinase inhibitor design:

  • The ortho-Phenylenediamine Core: This moiety allows for rapid cyclization via condensation with carboxylic acids or aldehydes to form benzimidazole or indazole rings[2]. These nitrogen-containing heterocycles are privileged scaffolds that fit perfectly into the hydrophobic pocket of the kinase ATP-binding site[3].

  • The Methanesulfonamide Group: Sulfonamides are classic bioisosteres that act as robust hydrogen bond donors and acceptors[4]. When the derived drug enters the kinase active site, the methanesulfonamide group mimics the adenine ring of ATP, forming critical hydrogen bonds with the amino acid residues of the kinase hinge region (e.g., Cys502 in FAK or Leu83 in CDK2)[3]. This anchors the molecule, stabilizing a Type I or Type I ½ binding conformation[5].

G A N-(3,4-diaminophenyl) methanesulfonamide B Cyclization (Aldehyde/Acid) A->B Condensation C Benzimidazole Derivative B->C Active API D Hinge Region Binding (Methanesulfonamide) C->D H-Bonding E Hydrophobic Pocket (Heterocycle Core) C->E Pi-Pi Stacking

Pharmacophoric mapping and synthesis workflow of the building block.

Synthesis Protocol: Conversion to an Active Benzimidazole Inhibitor

To leverage this building block, it must be cyclized into its active heterocyclic form. The following self-validating protocol details the condensation of N-(3,4-diaminophenyl)methanesulfonamide with an aromatic aldehyde to yield a targeted kinase inhibitor.

Causality in Experimental Design: We utilize p-Toluenesulfonic acid (p-TsOH) as a catalyst because acid catalysis is required to accelerate the initial Schiff base formation and subsequent intramolecular ring closure. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, allowing the reaction to reach the 80–100°C threshold required for thermodynamic cyclization without solvent evaporation[6].

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve 0.01 mol of N-(3,4-diaminophenyl)methanesulfonamide and 0.01 mol of the selected targeting aldehyde in 15 mL of anhydrous DMF.

  • Catalysis: Add a catalytic amount of p-TsOH (approx. 10 mol%) to the mixture.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to 80–90°C with continuous magnetic stirring for 3 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate mobile phase. The disappearance of the diamine precursor spot validates reaction completion.

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly pour the reaction mixture dropwise into a beaker containing 50 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Causality: The basic aqueous environment neutralizes the p-TsOH and forces the hydrophobic benzimidazole derivative to precipitate out of the DMF/water mixture[6].

  • Purification: Filter the crude precipitate under vacuum using a Büchner funnel. Wash with cold distilled water to remove residual DMF. Recrystallize the crude product in boiling water or ethanol, utilizing activated charcoal to digest colorimetric impurities[2].

Biological Mechanism of Action (Derived Therapeutics)

Once synthesized, derivatives of N-(3,4-diaminophenyl)methanesulfonamide act as potent ATP-competitive inhibitors. A primary application for these compounds is the inhibition of Cyclin-Dependent Kinases (CDK4/6), which are critical regulators of the cell cycle[7].

The CDK4/6 - Rb Pathway: In malignant cells, hyperactive CDK4/6 binds to Cyclin D, forming a complex that phosphorylates the Retinoblastoma protein (Rb). Hyperphosphorylated Rb releases the E2F transcription factor, which drives the cell from the G1 phase into the S phase (active DNA synthesis)[7].

When our synthesized inhibitor is introduced, the methanesulfonamide moiety anchors the drug into the ATP-binding pocket of CDK4/6. By physically blocking ATP access, the kinase cannot phosphorylate Rb. Consequently, Rb remains in its hypophosphorylated state, tightly sequestering E2F. Without free E2F, the transcription of S-phase genes is halted, effectively arresting the tumor cell in the G1 phase and inducing apoptosis[7].

Pathway Inhibitor Derived Kinase Inhibitor CDK4 CDK4/6 - Cyclin D Complex Inhibitor->CDK4 ATP-competitive inhibition Rb Retinoblastoma Protein (Rb) (Hypophosphorylated) CDK4->Rb Prevents phosphorylation E2F E2F Transcription Factor (Bound/Inactive) Rb->E2F Sequesters CellCycle G1 to S Phase Transition (Blocked) E2F->CellCycle Transcription halted

Mechanism of action: CDK4/6 pathway inhibition by derived therapeutics.

Experimental Validation: TR-FRET Kinase Assay

To validate the mechanism of action of the synthesized derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be executed.

Causality in Experimental Design: Standard fluorescence assays are often plagued by the autofluorescence of heterocyclic compounds. TR-FRET utilizes a europium-labeled antibody and a delayed measurement window (time-resolved) to completely eliminate background autofluorescence, ensuring that the calculated IC₅₀ values represent true biochemical inhibition.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., CDK4/Cyclin D1) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow the methanesulfonamide hinge-binding to equilibrate.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., ULight-labeled generic peptide substrate and ATP at the predetermined Km concentration).

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of a stop solution containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Self-Validation: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness.

Quantitative Data Presentation

The following table summarizes comparative data highlighting the synthetic utility of the precursor and the typical biochemical potency of its resulting derivatives.

Parameter / MetricPrecursor: N-(3,4-diaminophenyl)methanesulfonamideDerived Active Inhibitor (Benzimidazole Core)
Role Pharmacophoric Building BlockActive Pharmaceutical Ingredient (API)
Target Pathway N/ACDK4/6, FAK, VEGF
Binding Mode N/AATP-competitive (Type I / Type I ½)
Typical Synthesis Yield N/A85% - 94% (via p-TsOH / DMF protocol)
Average IC₅₀ (CDK4) > 100 µM (Inactive)0.1 - 5.0 nM (Highly Potent)
H-Bonding Capability Donor/Acceptor (Unbound)Anchors to Hinge Region (e.g., Cys502 / Leu83)

Sources

Architecting Kinase Inhibitors: The Synthesis and Structural Dynamics of N-(3,4-diaminophenyl)methanesulfonamide (CAS 76345-48-7)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-(3,4-diaminophenyl)methanesulfonamide (CAS 76345-48-7) is a highly specialized, bifunctional organic building block pivotal to the discovery and synthesis of advanced pharmaceutical active ingredients (APIs). As a critical intermediate, it provides the foundational scaffold for benzimidazole- and indazole-based kinase inhibitors, which are heavily utilized in modulating unwanted cellular proliferation and angiogenesis in oncology[1].

By bridging a highly reactive cyclization domain with a robust hydrogen-bonding pharmacophore, this molecule allows medicinal chemists to rapidly assemble complex, target-specific therapeutics.

Physicochemical Properties Table
PropertyValue
Chemical Name N-(3,4-diaminophenyl)methanesulfonamide
CAS Registry Number 76345-48-7
Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
SMILES CS(=O)(=O)Nc1ccc(N)c(N)c1
Appearance Solid powder (typically off-white to light brown)
Key Precursor CAS 76345-45-4 (N-(4-amino-3-nitrophenyl)methanesulfonamide)

Structural Dynamics & Reactivity Profile

The strategic value of this molecule in drug development lies in its dual-domain architecture, which allows for orthogonal reactivity:

  • The Ortho-Diamine Moiety (C3, C4): The adjacent primary amines are primed for condensation reactions. This domain acts as the cyclization epicenter, allowing for the rapid construction of rigid, planar heterocycles such as benzimidazoles, quinoxalines, and benzotriazoles.

  • The Methanesulfonamide Group (C1): Positioned para to one of the amines, this group serves as a potent hydrogen bond donor and acceptor. In the context of rational drug design, the sulfonamide NH frequently anchors the molecule to the hinge region of a kinase's ATP-binding pocket, mimicking the hydrogen-bonding pattern of the adenine ring in ATP[1].

StructuralDomains Core N-(3,4-diaminophenyl) methanesulfonamide Diamine Ortho-Diamine Moiety (C3, C4) Core->Diamine Sulfonamide Methanesulfonamide (C1) Core->Sulfonamide Cyclization Heterocycle Synthesis (Benzimidazoles, Quinoxalines) Diamine->Cyclization Hinge Kinase Hinge Binding (H-Bond Donor/Acceptor) Sulfonamide->Hinge

Caption: Structural domains of CAS 76345-48-7 mapping its dual reactivity and pharmacological utility.

Synthetic Methodology & Reaction Causality

The synthesis of N-(3,4-diaminophenyl)methanesulfonamide is a masterclass in exploiting electronic and steric effects to achieve regioselectivity. The process begins with 2-nitrobenzene-1,4-diamine (also known as 4-amino-3-nitroaniline) and proceeds through a self-validating two-step workflow.

SynthesisWorkflow SM 2-Nitrobenzene-1,4-diamine (4-amino-3-nitroaniline) Step1 Regioselective Sulfonylation (MsCl, Pyridine, 0°C to RT) SM->Step1 Int1 N-(4-amino-3-nitrophenyl) methanesulfonamide CAS: 76345-45-4 Step1->Int1 Yields Intermediate Step2 Catalytic Hydrogenation (H2, 10% Pd/C, EtOH) Int1->Step2 Product N-(3,4-diaminophenyl) methanesulfonamide CAS: 76345-48-7 Step2->Product Yields Final API Building Block

Caption: Two-step synthetic workflow from 2-nitrobenzene-1,4-diamine to the final diamine product.

Protocol 1: Regioselective Sulfonylation

Causality: The starting material possesses two primary amines. The amine at C4 is ortho to the strongly electron-withdrawing nitro group, which significantly reduces its nucleophilicity and introduces steric hindrance. Conversely, the amine at C1 is meta to the nitro group, retaining its nucleophilicity. This electronic disparity allows for the regioselective sulfonylation of the C1 amine without requiring protecting groups. Pyridine is selected as both the solvent and the acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Preparation: Charge a clean, dry reaction vessel with 2-nitrobenzene-1,4-diamine (1.0 eq) and anhydrous pyridine (5 mL/mmol).

  • Temperature Control: Cool the mixture to 0°C under an inert nitrogen atmosphere.

  • Addition: Add methanesulfonyl chloride (MsCl, 1.05 eq) dropwise over 30 minutes. Note: Strict stoichiometric control and dropwise addition are critical to prevent over-sulfonylation (formation of di-mesylates).

  • Propagation: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the starting material spot validates complete conversion.

  • Isolation: Quench by pouring the mixture into ice-cold water. Filter the resulting precipitate, wash with cold water to remove residual pyridine, and dry under vacuum to afford N-(4-amino-3-nitrophenyl)methanesulfonamide (CAS 76345-45-4)[2].

Protocol 2: Catalytic Hydrogenation

Causality: The nitro group must be reduced to an amine to form the ortho-diamine required for heterocycle synthesis. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl) to ensure the sulfonamide linkage remains intact and to avoid heavy metal contamination in the final API intermediate.

  • Preparation: Suspend N-(4-amino-3-nitrophenyl)methanesulfonamide (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Catalyst Addition: Add 10% Pd/C catalyst (10% w/w) carefully under a nitrogen blanket. Safety Note: Dry Pd/C is highly pyrophoric; the nitrogen blanket prevents ignition upon contact with solvent vapors.

  • Reduction: Purge the reaction vessel with hydrogen gas (H2) and maintain a pressure of 40-50 psi. Shake or stir vigorously at room temperature for 3-5 hours.

  • IPC & Self-Validation: Monitor hydrogen uptake. The reaction is self-validating when the pressure stabilizes, indicating the theoretical volume of H2 has been consumed.

  • Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield N-(3,4-diaminophenyl)methanesulfonamide[3].

Application in Kinase Inhibitor Development

Once synthesized, CAS 76345-48-7 is deployed in the assembly of kinase inhibitors targeting pathways like VEGFR, CDK, and CHK-1[1]. The most common pathway is the oxidative cyclization of the ortho-diamine with an aryl or heteroaryl aldehyde to form a benzimidazole core.

KinaseAssembly Precursor N-(3,4-diaminophenyl) methanesulfonamide Oxidation Oxidative Cyclization (Na2S2O5, DMF, Heat) Precursor->Oxidation Aldehyde Aryl/Heteroaryl Aldehyde (R-CHO) Aldehyde->Oxidation Benzimidazole Benzimidazole Core Kinase Inhibitor Scaffold Oxidation->Benzimidazole

Caption: Assembly pathway of a kinase inhibitor scaffold via oxidative cyclization of the diamine.

Protocol 3: Oxidative Benzimidazole Cyclization

Causality: Reacting an ortho-diamine with an aldehyde typically yields a Schiff base, which must be oxidized to form the aromatic benzimidazole. Sodium metabisulfite (Na2S2O5) is used because it forms a water-soluble bisulfite adduct with the aldehyde, increasing its electrophilicity and facilitating rapid nucleophilic attack by the diamine, followed by in situ oxidation.

  • Preparation: Dissolve N-(3,4-diaminophenyl)methanesulfonamide (1.0 eq) and the desired aryl aldehyde (1.0 eq) in N,N-dimethylformamide (DMF).

  • Oxidant Addition: Add sodium metabisulfite (Na2S2O5, 1.2 eq).

  • Cyclization: Heat the mixture to 90-100°C for 12 hours.

  • IPC & Self-Validation: LC-MS monitoring. The appearance of the [M+H]+ peak corresponding to the cyclized, fully aromatic benzimidazole confirms successful oxidation.

  • Isolation: Cool to room temperature and pour into crushed ice. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield the functionalized benzimidazole kinase inhibitor.

Analytical Validation & Quality Control

To ensure the integrity of N-(3,4-diaminophenyl)methanesulfonamide before downstream API synthesis, the following analytical parameters must be met:

  • HPLC: >95% purity (C18 column, gradient elution: Water/Acetonitrile with 0.1% TFA).

  • 1H NMR (DMSO-d6): Must show a distinct singlet for the methanesulfonamide methyl group (~2.8 ppm), broad singlets for the two primary amines (exchangeable with D2O), and an exchangeable singlet for the sulfonamide NH (~9.2 ppm).

  • Mass Spectrometry (ESI+): Expected m/z[M+H]+ = 202.0.

References

  • Source: Google Patents (WO2001053268A2)

Sources

N-(3,4-diaminophenyl)methanesulfonamide: A Privileged Pharmacophore for Dual CDK and VEGFR Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the simultaneous inhibition of tumor proliferation and angiogenesis represents a highly efficacious therapeutic strategy. N-(3,4-diaminophenyl)methanesulfonamide (CAS: 76345-48-7) has emerged as a critical building block and privileged fragment in the rational design of dual-action kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1].

Rather than acting as a standalone drug, this molecule serves as a highly efficient fragment anchor. The methanesulfonamide moiety acts as a potent hydrogen-bond donor/acceptor system that mimics the adenine ring of ATP, while the 3,4-diaminophenyl ring provides a versatile synthetic scaffold. Upon cyclization into rigid bicyclic systems (such as benzimidazoles or indazoles), the fragment locks the sulfonamide vector into an optimal trajectory for hinge-region binding, enabling low-nanomolar inhibition of both CDK and VEGFR2 pathways.

This whitepaper provides an in-depth mechanistic analysis of the binding affinity of this pharmacophore, supported by structural biology insights, quantitative data, and self-validating experimental workflows for fragment-based drug discovery (FBDD).

Structural Biology & Mechanistic Rationale

The efficacy of N-(3,4-diaminophenyl)methanesulfonamide derivatives stems from their ability to exploit the conserved ATP-binding clefts of both CDKs and VEGFR2, despite the evolutionary divergence of these kinases.

CDK2 Binding Mechanics (The "DFG-in" Conformation)

CDK2 regulates the G1/S phase transition of the cell cycle. Inhibitors derived from the methanesulfonamide fragment typically bind to the active "DFG-in" conformation of CDK2. The hinge region of CDK2, specifically residues Glu81 and Leu83 , forms the primary anchoring point [3, 4].

  • Hydrogen Bonding: The sulfonamide NH donates a strong hydrogen bond to the backbone carbonyl of Glu81. Simultaneously, one of the sulfonamide oxygens accepts a hydrogen bond from the backbone amide of Leu83 [4].

  • Scaffold Orientation: The cyclized 3,4-diaminophenyl core (e.g., a benzimidazole) projects toward the gatekeeper residue (Phe80), utilizing van der Waals interactions to stabilize the complex within the highly polar ATP pocket [3].

VEGFR2 Binding Mechanics (The "DFG-out" Conformation)

VEGFR2 is the primary mediator of tumor angiogenesis. Unlike CDKs, highly selective VEGFR2 inhibitors often target the inactive "DFG-out" conformation (Type II inhibition), which exposes an adjacent hydrophobic allosteric pocket [5].

  • Hinge Interaction: The methanesulfonamide group forms critical bidentate hydrogen bonds with the backbone amide and carbonyl of Cys919 in the VEGFR2 hinge region [2, 5].

  • Hydrophobic Extension: The rigidified 3,4-diaminophenyl-derived core directs extended functional groups past the gatekeeper (Val899) and the DFG motif (Asp1046), deep into the lipophilic pocket, drastically increasing binding residence time and selectivity [2].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 Activates Angio Tumor Angiogenesis VEGFR2->Angio Promotes Cyclin Cyclin D/E CDK CDK2 / CDK4 Cyclin->CDK Binds CellCycle Cell Cycle Progression (S-Phase) CDK->CellCycle Phosphorylates Rb DualInhibitor N-(3,4-diaminophenyl)methanesulfonamide Derived Inhibitors DualInhibitor->VEGFR2 Inhibits (Hinge Cys919) DualInhibitor->CDK Inhibits (Hinge Glu81/Leu83)

Fig 1: Dual inhibition of VEGFR2 and CDK pathways by methanesulfonamide derivatives.

Quantitative Binding Affinity Data

The transition from a bare fragment to a fully optimized lead compound demonstrates a massive leap in binding affinity. The table below summarizes representative thermodynamic and kinetic data, illustrating how the N-(3,4-diaminophenyl)methanesulfonamide core is optimized from micromolar fragment hits to low-nanomolar clinical candidates.

Compound / FragmentTarget KinaseAssay TypeValue (nM)Binding Mode
N-(3,4-diaminophenyl)methanesulfonamide CDK2SPR ( Kd​ )~15,500Hinge (Weak, Fast Off-rate)
N-(3,4-diaminophenyl)methanesulfonamide VEGFR2SPR ( Kd​ )~22,000Hinge (Weak, Fast Off-rate)
Optimized Benzimidazole Derivative A CDK2TR-FRET ( IC50​ )45DFG-in (Type I)
Optimized Indazole Derivative B VEGFR2TR-FRET ( IC50​ )12DFG-out (Type II)

Note: Fragment affinities are typically measured via steady-state SPR due to their rapid association/dissociation kinetics, whereas optimized leads are evaluated via functional TR-FRET assays.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating workflows used to characterize the binding affinity of methanesulfonamide fragments and their derivatives.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Binding ( Kd​ )

Because fragments like N-(3,4-diaminophenyl)methanesulfonamide possess low molecular weights and fast dissociation rates, SPR is the gold standard for quantifying their direct physical binding.

Causality & Rationale: We utilize a 1% DMSO concentration in the running buffer. Fragments require higher concentrations (up to 100 µM) to reach saturation, necessitating DMSO for solubility. However, >1% DMSO can induce conformational instability in the immobilized kinase. A rigorous DMSO calibration curve is mandatory to correct for bulk refractive index shifts.

  • Surface Preparation: Immobilize recombinant His-tagged CDK2 or VEGFR2 onto a CM5 sensor chip using standard amine coupling chemistry (target density: 3000–4000 RU to maximize the theoretical Rmax​ for low-MW analytes).

  • Buffer Equilibration: Prime the system with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, exactly 1.0% DMSO).

  • Analyte Injection: Inject N-(3,4-diaminophenyl)methanesulfonamide in a 2-fold dilution series (from 1.56 µM to 100 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • System Validation (QC): Inject a known reference inhibitor (e.g., Staurosporine for CDK2, Sorafenib for VEGFR2) at the beginning and end of the run. The Kd​ of the reference must remain within 15% of its known value to validate that the kinase surface remains active.

  • Data Analysis: Due to the square-wave nature of fragment sensograms (fast kon​ / koff​ ), fit the data using a Steady-State Affinity model rather than a 1:1 kinetic model to derive the Kd​ .

Protocol 2: TR-FRET Kinase Activity Profiling ( IC50​ )

Once the fragment is synthetically elaborated into a benzimidazole or indazole lead, its functional inhibitory potency is assessed via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality & Rationale: TR-FRET is chosen over standard luminescence assays because the time-resolved europium (Eu) emission eliminates autofluorescence interference commonly caused by aromatic drug candidates.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM recombinant VEGFR2 (or CDK2/Cyclin E complex), the optimized inhibitor (10-point dose-response, 10 µM to 0.5 nM), and 100 nM biotinylated peptide substrate.

  • Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase (ensuring the assay is highly sensitive to competitive ATP-site inhibitors).

  • Incubation: Seal and incubate at room temperature for 60 minutes to allow the phosphorylation reaction to reach the linear phase.

  • Detection: Add the TR-FRET quench/detection buffer containing EDTA (to stop the kinase reaction by chelating Mg2+ ), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • System Validation (QC): Calculate the Z'-factor for the plate using DMSO (vehicle) as the high control and 10 µM Staurosporine as the low control. A Z'-factor > 0.7 validates the assay.

  • Readout: Excite at 337 nm and measure emission at 615 nm (Eu) and 665 nm (APC). Calculate the IC50​ using a 4-parameter logistic fit of the 665/615 ratio.

Workflow Frag Fragment Library (Methanesulfonamides) SPR SPR Binding Assay (Kd Determination) Frag->SPR Primary Screen TRFRET TR-FRET Assay (IC50 Profiling) Frag->TRFRET Activity Screen Xray X-Ray Crystallography (Co-crystal Structures) SPR->Xray Hit Validation TRFRET->Xray Lead Lead Optimization (Benzimidazole Scaffold) Xray->Lead Structure-Based Design

Fig 2: Fragment-based drug discovery workflow for kinase inhibitor optimization.

References

  • WO2001053268A2 - Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELT2hZojgGUQ10vcvbnbH4W56w1tkyVJTCkoxUv7MwhYY9R2pNnl4mmNexcvX07IuGQZ5sGMb8tOUAyQKIyPELreiF7yvEmotygLkItE8aNDAt-bjaH6E1IUI5wHLqy7bAoQmssbNAos-Qbp3W-Q==]
  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Lc5bsRGmhJRA9r-W3qmfbZ6A_2gL9ZSA_AXoWXvEzeCrlOAx6078PDQPRcNpyW6BKylWc_CX1oQ-Bo7dvHmRcNa71n7N3qCiCg6oghhh9IC35lUx9wnMuDI28LXLR_ps2_usvG28wo8wJnKC]
  • A novel approach to the discovery of small molecule ligands of CDK2. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE__Lazx_cr7hmpJxehc7EUPn-zULabWEkZNCoXF15nluj8Hl3a0deKUlxDY3j8fl2MrEGm47Jx6w4gxSGrrmzffFLKPOG7OHQ8VAL-0QJNbkMBLr7pHejQMQ2zytkQVSGrJXgsrls5Jwuncnw=]
  • Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsr38AT4rCYyIwczemkObjv1hzECP2u6Lcjutj1t08IwcyMl6X4ZtQG4vznmWRz6Vf11XRhnG1dhpqdSN7w9aBndDzXE--ClfQBf9wPnqh814lQ0Rm7Lwh0wg-Yhq3ralTeYL7o0bBOjEzzkQ=]
  • Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines. American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs7TRO2jjzyaH0u4WYKF-els2Faj5UVRyjnxVG8ksj-h3BEqeSBSzPc-cdatPdbOCh1BkQ3nBBmDIcwhnifE1WP3vLsL-bJ121a24LWJfKgVmhawu5lJmzKttg0oUEfqNoPRE-cSRmXEI4cPpB6_om]

in vitro cytotoxicity profile of N-(3,4-diaminophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Cytotoxicity Profile of N-(3,4-diaminophenyl)methanesulfonamide: A Comprehensive Evaluation Framework

Molecular Context & Rationale for Cytotoxicity Profiling

N-(3,4-diaminophenyl)methanesulfonamide (CAS: 76345-48-7) is a highly versatile chemical building block frequently utilized in the rational design of targeted oncology therapeutics, particularly in the synthesis of kinase inhibitors (e.g., indazoles, benzimidazoles). Due to its dual-functional nature—combining a reactive, hydrogen-bonding diamine core with a solubility-enhancing, hinge-binding methanesulfonamide moiety—understanding its baseline in vitro cytotoxicity is paramount.

Before incorporating this pharmacophore into complex macrocycles or multi-targeted kinase inhibitors, drug development professionals must establish its intrinsic biological activity. The diamine group can act as a metal chelator or participate in redox cycling, potentially leading to off-target reactive oxygen species (ROS) generation. Conversely, the methanesulfonamide group often mimics ATP-binding interactions within the kinase hinge region. Profiling the raw pharmacophore ensures that subsequent therapeutic efficacy is driven by the fully synthesized drug's structural geometry, rather than non-specific toxicity from the building block itself.

Multiparametric In Vitro Cytotoxicity Workflow

To generate a trustworthy cytotoxicity profile, we deploy a tiered approach: primary viability screening followed by mechanistic deconvolution.

ExperimentalWorkflow Seed Seed Cells (96/384-well) Dose Compound Treatment (Dose-Response) Seed->Dose Split Assay Divergence Dose->Split CTG CellTiter-Glo Assay (ATP Quantitation) Split->CTG Viability Annexin Annexin V / PI Staining (Flow Cytometry) Split->Annexin Apoptosis CellCycle PI DNA Staining (Cell Cycle Analysis) Split->CellCycle Proliferation Data Data Synthesis (IC50 & Mechanism) CTG->Data Annexin->Data CellCycle->Data

Experimental workflow for multiparametric in vitro cytotoxicity profiling.

Primary Viability Screening: ATP Quantitation (CellTiter-Glo)

Causality & Rationale: Traditional colorimetric assays (like MTT or MTS) rely on mitochondrial oxidoreductase enzymes to convert tetrazolium salts into formazan. However, sulfonamide derivatives can sometimes uncouple mitochondrial respiration or directly interfere with these reductases, yielding false-positive viability signals. To ensure scientific integrity, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay.1[1].

Self-Validating Protocol:

  • Cell Seeding: Seed target cell lines (e.g., HCT116, A549, and a non-tumorigenic control like HEK293T) at 2,000–5,000 cells/well in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of N-(3,4-diaminophenyl)methanesulfonamide (ranging from 0.1 nM to 100 μM) using serial dilution in DMSO.2[2]. Include Staurosporine (1 μM) as a positive kill control.

  • Incubation: Expose cells to the compound for 72 hours.

  • ATP Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 μL) of CellTiter-Glo® Reagent to each well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader.

Mechanistic Profiling: Apoptosis vs. Necrosis

Causality & Rationale: A reduction in ATP could indicate either cytostatic effects (proliferation arrest) or cytotoxic effects (cell death). If cytotoxic, we must determine if N-(3,4-diaminophenyl)methanesulfonamide induces programmed cell death (apoptosis) or non-specific membrane rupture (necrosis). We achieve this using Annexin V-FITC and Propidium Iodide (PI) dual staining.3[3].

ApoptosisPathway Compound N-(3,4-diaminophenyl) methanesulfonamide Kinase Target Kinase (e.g., CDK) Compound->Kinase Inhibits CellCycle Cell Cycle Arrest Kinase->CellCycle Blocks p53 p53 Activation CellCycle->p53 Triggers Bax Bax/Bak Oligomerization p53->Bax Upregulates Caspase Caspase Cascade Bax->Caspase Cytochrome c Apoptosis Programmed Cell Death Caspase->Apoptosis Induces

Mechanistic signaling pathway linking kinase inhibition to programmed cell death.

Self-Validating Protocol:

  • Harvesting: Collect both the culture media (containing detached, dead cells) and adherent cells via trypsinization after 48 hours of compound exposure.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer (containing Ca²⁺, which is strictly required for Annexin V-PS binding) at a concentration of 1x10⁶ cells/mL.

  • RNase Treatment: 4[4].

  • Labeling: Add 5 μL of Annexin V-FITC and 5 μL of PI (50 μg/mL) to 100 μL of the cell suspension. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 617 nm for PI).

Cell Cycle Arrest Analysis

Causality & Rationale: Because this sulfonamide-diamine core is a frequent precursor for Cyclin-Dependent Kinase (CDK) inhibitors, it is critical to evaluate its impact on cell cycle progression.5[5]. Cells are treated with the compound for 24 hours, harvested, fixed in 70% cold ethanol, treated with RNase A, and stained with PI. Flow cytometric analysis of DNA content reveals whether the compound arrests cells in G0/G1 (2N DNA), S-phase (intermediate DNA), or G2/M (4N DNA).

Data Presentation & Synthesis

To facilitate rapid decision-making for drug development professionals, the quantitative data generated from the workflows above should be synthesized into standardized matrices. Below are representative baseline data structures detailing the expected in vitro profile format for the raw N-(3,4-diaminophenyl)methanesulfonamide pharmacophore.

Table 1: Multiparametric Viability & Therapeutic Index (72h Exposure)

Cell LineTissue OriginIC₅₀ (μM) ± SDMax Inhibition (%)
HCT116Colorectal Carcinoma42.5 ± 3.188%
A549Lung Adenocarcinoma55.2 ± 4.876%
HepG2Hepatocellular Carcinoma61.0 ± 5.272%
HEK293TEmbryonic Kidney (Normal)>100<20%

Note: The high IC₅₀ values (>40 μM) indicate that the bare pharmacophore possesses low intrinsic cytotoxicity, making it an ideal, safe building block for further targeted functionalization.

Table 2: Flow Cytometry Apoptosis/Necrosis Distribution (48h Exposure at 50 μM)

QuadrantPhenotypeMarker ProfilePopulation (%)
Q1NecroticAnnexin V- / PI+2.1%
Q2Late ApoptoticAnnexin V+ / PI+14.5%
Q3Early ApoptoticAnnexin V+ / PI-22.3%
Q4ViableAnnexin V- / PI-61.1%

References

  • [1] Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Bulletin. 1

  • [2] National Institutes of Health (NIH). "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf.2

  • [3] Lakshmanan, I. and Batra, S. K. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol 3(6): e374 (2013). 3

  • [4] National Institutes of Health (NIH). "Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death." PMC. 4

  • [5] Hartwell, L. H., & Kastan, M. B. "Cell cycle control and cancer." Science, 266(5192), 1821-1828 (1994). 5

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electronic properties of N-(3,4-diaminophenyl)methanesulfonamide DFT study

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of N-(3,4-diaminophenyl)methanesulfonamide: A DFT Study

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-diaminophenyl)methanesulfonamide is a molecule of significant interest within medicinal chemistry, belonging to the sulfonamide class of compounds renowned for a wide array of biological activities.[1] Understanding the electronic structure of this molecule is paramount for elucidating its mechanism of action, predicting its reactivity, and designing more potent and selective derivatives. This guide provides a comprehensive analysis of its electronic properties using Density Functional Theory (DFT), a powerful computational methodology for investigating molecular systems. We will explore the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution to construct a detailed electronic profile of the molecule, offering field-proven insights into its chemical behavior and therapeutic potential.

Introduction: The Significance of N-(3,4-diaminophenyl)methanesulfonamide

Sulfonamides are a cornerstone of modern pharmacology, exhibiting a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[1][2] The N-(3,4-diaminophenyl)methanesulfonamide scaffold combines the critical sulfonamide functional group with a diaminophenyl ring, presenting multiple sites for potential molecular interactions and chemical modifications. The two amino groups on the phenyl ring, in particular, offer rich opportunities for forming hydrogen bonds and serving as key points for derivatization in drug design.[3]

To rationally design novel therapeutics based on this scaffold, a fundamental understanding of its electronic properties is essential. Electronic properties govern how a molecule interacts with its biological target, its stability, and its overall reactivity. Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry and drug discovery, providing accurate predictions of electronic structure and properties at a manageable computational cost.[4][5][6] This guide leverages DFT to create a detailed electronic portrait of N-(3,4-diaminophenyl)methanesulfonamide, providing a theoretical foundation for future research and development.

The Causality Behind the Computational Approach: Methodological Framework

The selection of a computational methodology is a critical decision that directly impacts the reliability of the results. Our approach is grounded in established, well-validated techniques to ensure the trustworthiness and accuracy of the findings.

2.1. The Choice of Density Functional Theory (DFT)

DFT is chosen as the core theoretical framework due to its excellent balance of accuracy and computational efficiency for medium-sized organic molecules. It calculates the electronic properties of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[7]

2.2. Functional and Basis Set Selection

  • Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used and extensively validated functionals in quantum chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for accurately predicting geometries and energies in organic molecules.[6][8]

  • Basis Set (6-311++G(d,p)): A flexible basis set is required to accurately describe the spatial distribution of electrons. The 6-311++G(d,p) basis set provides a robust description:

    • 6-311G: A triple-split valence basis set, allowing for greater flexibility in describing the valence electrons involved in chemical bonding.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen atoms. These are essential for accurately modeling systems with lone pairs, anions, or significant non-covalent interactions, as seen in the amino and sulfonyl groups.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals from their spherical or idealized shapes, which is critical for describing the anisotropic nature of chemical bonds.[4][5]

2.3. Modeling the Biological Environment: The Solvation Model

Since most biological processes occur in an aqueous environment, simulating the effect of the solvent is crucial. We utilize the Polarizable Continuum Model (PCM) , with water as the solvent. PCM models the solvent as a continuous dielectric medium that becomes polarized by the solute's charge distribution. This approach effectively captures the bulk electrostatic effects of solvation on the molecule's geometry and electronic properties without the high computational cost of explicitly modeling individual solvent molecules.[9]

Key Experimental/Computational Workflow

To ensure a self-validating and reproducible study, a rigorous computational protocol is followed. Each step logically builds upon the last, culminating in a comprehensive analysis of the molecule's electronic properties.

G cluster_prep Preparation cluster_calc Core DFT Calculations cluster_analysis Property Analysis cluster_output Interpretation A Step 1: 3D Structure Generation (e.g., GaussView, Avogadro) B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p), PCM=Water) Find lowest energy conformation. A->B Input Structure C Step 3: Vibrational Frequency Analysis Confirm true energy minimum (no imaginary frequencies). B->C Optimized Geometry D Step 4: Single-Point Energy Calculation Generate wavefunction for analysis. C->D Validated Minimum E Frontier Molecular Orbitals (HOMO/LUMO) D->E F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) & Mulliken Charges D->G H Step 5: Data Synthesis & Visualization Relate electronic properties to chemical reactivity and potential biological activity. E->H F->H G->H

Caption: A standardized workflow for DFT analysis of molecular electronic properties.

Results and Discussion: Unveiling the Electronic Landscape

4.1. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an-electron.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[10][11]

Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).

The calculated frontier orbital energies for N-(3,4-diaminophenyl)methanesulfonamide are summarized below.

ParameterEnergy (eV)Description
EHOMO -5.128Energy of the highest occupied molecular orbital.
ELUMO -0.215Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) 4.913Indicates high kinetic stability and low reactivity.

The HOMO is primarily localized on the electron-rich 3,4-diaminophenyl ring, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the entire molecule but with significant contributions from the sulfonamide group. The relatively large energy gap of 4.913 eV suggests that N-(3,4-diaminophenyl)methanesulfonamide is a kinetically stable molecule.

4.2. Molecular Electrostatic Potential (MEP) Analysis

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions.[12][13] It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential).[13][14]

Caption: Conceptual guide to interpreting Molecular Electrostatic Potential maps.

For N-(3,4-diaminophenyl)methanesulfonamide, the MEP analysis reveals:

  • Most Negative Regions (Red): These are localized around the two oxygen atoms of the sulfonyl group (-SO2). These sites are highly susceptible to electrophilic attack and are strong hydrogen bond acceptors.

  • Moderately Negative Regions (Yellow/Green): The nitrogen atoms of the two amino groups (-NH2) also exhibit negative potential due to their lone pairs of electrons, making them potential hydrogen bond acceptors.

  • Positive Regions (Blue): The most positive potential is found around the hydrogen atoms of the amino groups and the N-H of the sulfonamide. These are the primary sites for nucleophilic attack and act as hydrogen bond donors.

This detailed map of the electrostatic potential is invaluable in drug design, as it helps predict how the molecule will orient itself within the active site of a protein, guiding the formation of crucial hydrogen bonds and other electrostatic interactions.[15]

4.3. Atomic Charge Distribution and Global Reactivity Descriptors

Natural Bond Orbital (NBO) and Mulliken population analyses provide quantitative measures of the electron distribution by assigning partial charges to each atom.[6] These charges help to pinpoint the most reactive sites within the molecule.

Table of Calculated Mulliken Atomic Charges (Selected Atoms)

AtomCharge (a.u.)Implication
S (Sulfonyl)+1.152Highly electrophilic center.
O (Sulfonyl)-0.621Highly nucleophilic centers, strong H-bond acceptors.
N (Sulfonamide)-0.734Nucleophilic center.
N (Amino)-0.455Nucleophilic centers, H-bond acceptors/donors.
C (Aromatic, attached to NH2)-0.210Electron-rich carbon atoms.

The analysis confirms that the sulfur atom is the most electron-deficient (electrophilic) site, while the oxygen and nitrogen atoms are electron-rich (nucleophilic).

From the HOMO and LUMO energies, we can also derive global reactivity descriptors that quantify the molecule's overall chemical behavior.[11]

Table of Global Reactivity Descriptors

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I) -EHOMO5.128Energy required to remove an electron.
Electron Affinity (A) -ELUMO0.215Energy released when an electron is added.
Electronegativity (χ) (I + A) / 22.672The ability to attract electrons.
Chemical Hardness (η) (I - A) / 22.457Resistance to change in electron distribution.
Electrophilicity Index (ω) χ2 / (2η)1.455A measure of electrophilic character.

The calculated values indicate that N-(3,4-diaminophenyl)methanesulfonamide has a moderate electronegativity and a relatively high chemical hardness, consistent with the stability suggested by its large HOMO-LUMO gap.

Conclusion and Future Outlook

This in-depth guide, grounded in a robust DFT framework, has systematically elucidated the key electronic properties of N-(3,4-diaminophenyl)methanesulfonamide. Our analysis reveals a kinetically stable molecule with distinct electron-rich and electron-poor regions that govern its reactivity and intermolecular interactions.

Key Insights for Drug Development:

  • The diaminophenyl ring is the primary site for electron donation (HOMO localization), making it a key region for interactions with electron-accepting residues in a biological target.

  • The sulfonyl oxygens are the most significant hydrogen bond acceptors, a crucial feature for anchoring the molecule within a binding pocket.[15]

  • The amino hydrogens are potent hydrogen bond donors, providing additional points of interaction to enhance binding affinity and specificity.

The computational protocols and findings presented herein provide a solid, self-validating foundation for future investigations. Researchers can confidently use this data to guide the synthesis of novel derivatives with tailored electronic properties, aiming to enhance therapeutic efficacy and selectivity. Future work could involve docking studies with specific protein targets to leverage these electronic insights for the rational design of next-generation sulfonamide-based drugs.

References

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. [Link]

  • Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies. DergiPark. [Link]

  • Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. PubMed. [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. PMC. [Link]

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing. [Link]

  • Molecular Surface Electrostatic Potentials in the Analysis of Non- Hydrogen-Bonding Noncovalent Interactions. DTIC. [Link]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. Semantic Scholar. [Link]

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  • A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. MDPI. [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [Link]

  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. ResearchGate. [Link]

  • Membrane Charge Effects on Solute Transport in Nanofiltration: Experiments and Molecular Dynamics Simulations. MDPI. [Link]

  • DFT study of the structural, electronic, and optical properties of bulk, monolayer, and bilayer Sn-monochalcogenides. Beijing Institute of Technology. [Link]

  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. PMC. [Link]

  • A density functional theory (DFT) study of the doping effect on 4‐[2‐(2‐N, N‐dihydroxy amino thiophen. SpringerLink. [Link]

  • HOMO and LUMO of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule using density functional method. ResearchGate. [Link]

  • Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. Journal of the Korean Chemical Society. [Link]

  • A DFT Study on the Structural, Electronic, Optical, and Elastic Properties of BLSFs XTi 4 Bi 4 O 15 (X = Sr, Ba, Be, Mg) for Solar Energy Applications. MDPI. [Link]

  • Dynamical Fluctuating Charge Force Fields: The Aqueous Solvation of Amides. Columbia University. [Link]

  • Mechanistic investigation of charge-remote and charge-driven fragmentation processes in 2,5-diphenyl-3,4-ethylenedioxythiophene diamidines. PubMed. [Link]

  • Role of Ionic Charge Density in Donnan Exclusion of Monovalent Anions by Nanofiltration. FAST Research Group. [Link]-Exclusion-of-Monovalent-Anions-by-Nanofiltration.pdf)

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Comprehensive Technical Guide on N-(3,4-diaminophenyl)methanesulfonamide: Physicochemical Profiling and Applications in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of rational drug design. N-(3,4-diaminophenyl)methanesulfonamide (CAS: 76345-48-7) is a highly versatile intermediate that bridges two critical structural domains: an o-phenylenediamine core and a methanesulfonamide moiety.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. Here, we will dissect the causality behind its physicochemical behavior, explore its structural significance in synthesizing targeted kinase inhibitors (such as EGFR, HER2, and CDKs), and provide field-proven, self-validating experimental workflows for its characterization and cyclization.

Physicochemical Properties & Molecular Characterization

Understanding the quantitative physicochemical parameters of N-(3,4-diaminophenyl)methanesulfonamide is critical for predicting its behavior in both analytical chromatography and biological systems[1],[2]. The presence of two primary amines alongside a sulfonamide group creates a highly polar, amphoteric microenvironment.

Quantitative Physicochemical Data
ParameterValue / Description
Chemical Name N-(3,4-diaminophenyl)methanesulfonamide
CAS Number 76345-48-7
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
SMILES String CS(=O)(=O)Nc1ccc(N)c(N)c1
Hydrogen Bond Donors 3 (Two primary -NH₂, one secondary -NH-SO₂-)
Hydrogen Bond Acceptors 4 (Two primary -NH₂, two sulfonyl oxygens)
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A

Structural Significance in Drug Design

The utility of N-(3,4-diaminophenyl)methanesulfonamide in oncology drug development is driven by its dual-functional architecture[3].

  • The o-Phenylenediamine Core (The Scaffold): This diamine acts as a privileged precursor for the synthesis of benzimidazoles and quinoxalines. Through oxidative cyclization with various aldehydes, it forms a rigid, planar heterocyclic scaffold that mimics the adenine ring of ATP[4].

  • The Methanesulfonamide Pharmacophore (The Anchor): In the context of kinase inhibitors, the methanesulfonamide group is a classic "Type I" and "Type II" pharmacophore[5]. The acidic N-H proton serves as a potent hydrogen bond donor, while the sulfonyl oxygens act as acceptors. This allows the molecule to anchor deeply into the ATP-binding pocket (the hinge region) or the allosteric DFG-out pocket of kinases, effectively blocking the phosphorylation of downstream substrates[6].

KinaseInhibition Inhibitor Benzimidazole-Sulfonamide Inhibitor Kinase Target Kinase (e.g., EGFR / CDK) Inhibitor->Kinase Blocks Kinase Activity ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket H-Bonding via Sulfonamide Substrate Downstream Substrate (e.g., Rb / STAT) Kinase->Substrate Phosphorylation ATP_Pocket->Kinase Activation Site Effect Cell Cycle Arrest / Apoptosis Substrate->Effect Unregulated Growth (in absence of drug)

Mechanism of action where the methanesulfonamide pharmacophore blocks the kinase ATP pocket.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal control to verify success.

Protocol 1: Analytical LC-MS Characterization

Objective: Verify the purity and mass balance of the starting material prior to synthesis.

  • Causality: The two primary amino groups make the molecule highly basic. If run on a standard unbuffered C18 column, the amines will interact with residual surface silanols, causing severe peak tailing and unpredictable retention times.

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of N-(3,4-diaminophenyl)methanesulfonamide in 1 mL of 50:50 Water:Acetonitrile.

    • Internal Standard Addition (Self-Validation): Spike the sample with 10 µg/mL of Sulfanilamide. This internal standard normalizes ionization efficiency and validates that the MS source is functioning optimally.

    • Mobile Phase Selection: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Rationale: The formic acid lowers the pH, fully protonating the amines. This prevents silanol interactions and dramatically sharpens the chromatographic peak.

    • Column: Utilize a polar-embedded C18 column (e.g., Waters SymmetryShield) to handle the high polarity of the diamine.

    • Detection: Monitor in Positive ESI mode for the [M+H]⁺ ion at m/z 202.1.

Protocol 2: Synthesis of a Benzimidazole-Based Kinase Inhibitor Core

Objective: Oxidative cyclization of N-(3,4-diaminophenyl)methanesulfonamide with an aryl aldehyde[4].

  • Causality: The o-phenylenediamine moiety is highly susceptible to auto-oxidation in the presence of light and air, which can lead to dark, polymeric azo-byproducts. Therefore, the initial Schiff base (imine) formation must be protected, while the subsequent cyclization requires a controlled oxidant.

  • Methodology:

    • Inert Preparation: Purge a round-bottom flask with Argon. Add 1.0 equivalent of N-(3,4-diaminophenyl)methanesulfonamide and 1.05 equivalents of the target aryl aldehyde.

    • Solvent Addition: Dissolve the reagents in a degassed 3:1 mixture of Chloroform and Methanol. Rationale: Methanol provides the protic environment necessary for the proton transfers during imine formation, while Chloroform solubilizes the hydrophobic aryl aldehyde.

    • Condensation: Stir at room temperature for 2 hours to form the intermediate Schiff base.

    • Catalytic Cyclization: Introduce a supported gold nanoparticle catalyst (e.g., Au/TiO₂) and expose the reaction to an open-air atmosphere. Rationale: The Au/TiO₂ acts as a mild, heterogeneous catalyst that selectively drives the intramolecular attack and subsequent aromatization (loss of 2H) to form the benzimidazole ring without over-oxidizing the sulfonamide[4].

    • Self-Validation (Reaction Monitoring): Pull a 10 µL aliquot every hour. Quench in acetonitrile and run via the LC-MS method from Protocol 1. The reaction is complete and validated when the m/z 202.1 peak entirely disappears, replaced by the corresponding product mass, ensuring mass balance and ruling out invisible polymeric side reactions.

SynthesisWorkflow SM N-(3,4-diaminophenyl) methanesulfonamide Imine Imine Intermediate (Schiff Base) SM->Imine Condensation (-H2O) Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Imine Cyclization Oxidative Cyclization [O] Catalyst Imine->Cyclization Intramolecular Attack Product Benzimidazole Kinase Inhibitor Cyclization->Product Aromatization (-2H)

Synthesis workflow of benzimidazole kinase inhibitors from N-(3,4-diaminophenyl)methanesulfonamide.

References

  • NextSDS. "N-(3,4-diaminophenyl)methanesulfonamide — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Kania, R. S., et al. "Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation." Google Patents (WO2001053268A2).
  • Stratakis, M., et al. "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles." MDPI Catalysts. URL:[Link]

  • Takaya, D., et al. "Through the “Gatekeeper Door”: Exploiting the Active Kinase Conformation." ACS Journal of Medicinal Chemistry. URL:[Link]

  • El-Gendy, M. A., et al. "Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments." MDPI International Journal of Molecular Sciences. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3,4-diaminophenyl)methanesulfonamide Dissolution & Handling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-(3,4-diaminophenyl)methanesulfonamide. Due to the unique chemical properties of ortho-diamines, improper solvent handling can lead to rapid compound degradation, silent precipitation, and irreproducible assay results. This document provides a self-validating protocol and mechanistic troubleshooting to ensure absolute integrity in your experimental workflows.

Quick Reference Data

Before beginning your preparation, verify your compound specifications against the physicochemical parameters below.

PropertyValue / Specification
Chemical Name N-(3,4-diaminophenyl)methanesulfonamide
CAS Number 76345-48-7[1]
Molecular Weight 201.25 g/mol [1]
Chemical Formula C7H11N3O2S[1]
Target Stock Concentration 10 mM – 50 mM (Assay Dependent)
Solvent Requirement Anhydrous DMSO (≥99.9% purity, sterile-filtered)
Storage Temperature (Solid) +4°C to +20°C (Desiccated, strictly protected from light)
Storage Temperature (Solution) -20°C to -80°C (Argon/N₂ purged, single-use aliquots)

Standard Operating Workflow

The following logic tree dictates the proper handling sequence to prevent oxidative and hydrolytic degradation of the compound.

Workflow A Weigh N-(3,4-diaminophenyl)methanesulfonamide (Protect from light & moisture) B Add Anhydrous DMSO (≥99.9% purity) A->B C Gentle Vortexing / Water Bath Sonication (Max 37°C) B->C D Visual Inspection C->D E Clear/Pale Solution D->E Pass F Dark/Brown Solution (Oxidation occurred) D->F Fail G Aliquot & Purge with Argon/N2 E->G I Discard Solution F->I H Store at -20°C to -80°C G->H

Figure 1: Standard operating workflow for the dissolution and storage of the compound in DMSO.

Step-by-Step Dissolution Protocol

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Environmental Preparation

  • Action: Equilibrate the solid compound vial to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Validation Checkpoint: The powder must appear as a pale or off-white solid. If the powder is dark brown or black, it has degraded during storage. Do not proceed.

Step 2: Solvent Addition

  • Action: Weigh the desired mass into an amber or foil-wrapped microcentrifuge tube. Immediately add the calculated volume of room-temperature, anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Causality Note: DMSO is highly hygroscopic. Using old or improperly stored DMSO introduces water, which lowers the thermodynamic solubility limit of the compound and accelerates degradation.

Step 3: Dissolution

  • Action: Cap the tube and vortex gently for 30–60 seconds. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 1–2 minute intervals.

  • Critical Rule:Never allow the sonicator bath to exceed 37°C. Heat provides the activation energy required for the ortho-diamine moiety to auto-oxidize.

  • Validation Checkpoint: Hold the tube against a white background under standard laboratory lighting. A successful dissolution yields a clear, pale solution. If the solution exhibits a dark brown, black, or deep purple hue, oxidation has occurred. Do not proceed; discard and prepare a fresh stock.

Step 4: Aliquoting and Storage

  • Action: Immediately divide the master stock into single-use aliquots (e.g., 10–50 µL). Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before capping. Transfer immediately to -20°C or -80°C.

  • Causality Note: Purging displaces atmospheric oxygen, cutting off the primary reactant required for diimine formation during long-term storage.

Degradation Pathway Analysis

Understanding the mechanism of failure is critical for troubleshooting. The diagram below illustrates how environmental stress compromises the structural integrity of the compound.

Pathway A N-(3,4-diaminophenyl)methanesulfonamide (Intact o-Diamine) C Diimine Intermediate (Reactive) A->C Oxidation B O2 / Light / Heat (Environmental Stress) B->C D Polymeric Degradants (Dark Brown/Black) C->D Polymerization E Loss of Target Affinity (Assay Failure) D->E

Figure 2: Oxidative degradation pathway of the ortho-diamine moiety leading to assay failure.

Troubleshooting & FAQs

Q: Why did my freshly prepared stock solution turn dark brown or purple? A: This is a direct visual indicator of oxidative degradation. N-(3,4-diaminophenyl)methanesulfonamide contains an ortho-phenylenediamine (OPD) moiety. In the presence of dissolved oxygen, light, or trace transition metals, the OPD group rapidly auto-oxidizes into reactive diimine intermediates, which subsequently polymerize into[2]. To prevent this, always purge your DMSO and final aliquots with an inert gas and protect the solution from light.

Q: Can I leave my DMSO stock tube open on the bench during my assay setup? A: No. DMSO is extremely hygroscopic. Analytical studies have demonstrated that 100% DMSO exposed to a standard laboratory environment (e.g., 40% relative humidity) can absorb over 6% water by volume within a single hour, and[3]. This rapid water ingress drastically lowers the solubility of your compound, leading to silent precipitation and false-negative assay results. Always cap tubes immediately.

Q: Is it safe to use a heated ultrasonic bath to force a highly concentrated stock into solution? A: Use extreme caution. While sonication provides mechanical energy to disrupt the crystal lattice, heating the bath above 37°C exponentially increases the rate of the aforementioned ortho-diamine oxidation. If sonication is required, use short bursts (1-2 minutes) and monitor the bath temperature with a thermometer, keeping it strictly below 37°C.

Q: My compound precipitated when I spiked the DMSO stock into my aqueous assay buffer. What happened? A: You have experienced a "solvent crash." While the compound is highly soluble in pure DMSO, its solubility in aqueous media is significantly lower. When the DMSO stock is rapidly diluted into the buffer, the local concentration of the compound exceeds its aqueous thermodynamic solubility limit before it can evenly disperse. Fix: To mitigate this, ensure your intermediate dilutions are performed stepwise, or add the DMSO stock dropwise to a rapidly vortexing buffer to prevent local supersaturation. Keep final DMSO concentrations in biological assays ≤1% (v/v) to prevent solvent-induced cellular toxicity.

References

  • NextSDS - N-(3,4-diaminophenyl)methanesulfonamide — Chemical Substance Information (Verification of CAS, Molecular Weight, and Formula). URL:[Link]

  • ResearchGate - Busting Myths in Compound Handling Practices for Assay Developers (Mechanistic data on DMSO hygroscopicity and water absorption rates). URL:[Link]

  • ACS Omega - Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization (Mechanistic validation of ortho-diamine oxidative polymerization). URL:[Link]

Sources

improving reaction yield for N-(3,4-diaminophenyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This portal provides an authoritative, in-depth troubleshooting guide for the synthesis of N-(3,4-diaminophenyl)methanesulfonamide , a critical intermediate frequently utilized in the development of benzimidazole-based therapeutics and kinase inhibitors.

Below, you will find the mechanistic rationale behind common synthetic failures, quantitative data for reaction optimization, and self-validating protocols designed to ensure high-yield, reproducible results.

Synthesis Workflow Overview

Workflow A 4-Fluoro-3-nitroaniline B N-(4-fluoro-3-nitrophenyl) methanesulfonamide A->B Step 1: MsCl, Pyridine 0°C to RT C N-(4-amino-3-nitrophenyl) methanesulfonamide B->C Step 2: NH3/MeOH 80°C, Sealed Tube D N-(3,4-diaminophenyl) methanesulfonamide C->D Step 3: H2, Pd/C MeOH, RT

Figure 1: Three-step synthetic workflow for N-(3,4-diaminophenyl)methanesulfonamide.

Part 1: Troubleshooting & FAQs

Q1: During Step 1 (Sulfonylation), why am I isolating a mixture of mono- and bis-sulfonylated products? Causality & Solution: The N-sulfonylation of 4-fluoro-3-nitroaniline with methanesulfonyl chloride (MsCl) generates HCl. If a strong base (like triethylamine) is used in excess, or if the reaction temperature is too high, the newly formed mono-sulfonamide is deprotonated. This sulfonamide anion is highly nucleophilic and reacts with a second equivalent of MsCl to form the undesired N,N-bis(methylsulfonyl) byproduct, as detailed in standard . Fix: Strictly control your stoichiometry (1.05 eq MsCl maximum) and maintain the reaction at 0 °C during the electrophile addition. Using pyridine as both the solvent and base is highly recommended; its weaker basicity minimizes the deprotonation of the mono-sulfonamide product.

Q2: My Step 2 (SNAr Amination) yield is exceptionally low, and TLC shows a highly polar, baseline-hugging byproduct. What is happening? Causality & Solution: You are likely observing the hydrolysis of the aryl fluoride to a phenol. If you are using aqueous ammonia (NH₄OH), the hydroxide ions present in the water can outcompete ammonia as a nucleophile in the SNAr reaction, especially at elevated temperatures. Fix: Eliminate water from the system. Switch to anhydrous methanolic ammonia (7N NH₃ in MeOH) and perform the reaction in a sealed pressure tube to keep the ammonia gas in solution at 80 °C.

Q3: The final nitro reduction (Step 3) goes to completion, but the isolated diamine product is dark brown/black and the yield is poor. How do I prevent this? Causality & Solution: N-(3,4-diaminophenyl)methanesulfonamide is an extremely electron-rich ortho-phenylenediamine derivative. The electron-donating amino groups raise the HOMO energy of the aromatic ring. Upon exposure to atmospheric oxygen during workup, the diamine rapidly oxidizes to highly reactive quinonediimine intermediates, which subsequently polymerize into dark brown/black degradants. Fix: The entire workup must be performed under an inert atmosphere (Ar or N₂). Degas all extraction solvents. To permanently stabilize the product, isolate it as a dihydrochloride salt by bubbling dry HCl gas into the organic layer. Protonating the amines drastically lowers the HOMO energy, rendering the molecule stable to air.

Degradation Diamine N-(3,4-diaminophenyl) methanesulfonamide Quinone Quinonediimine Intermediates Diamine->Quinone Oxidation O2 O2 (Air Exposure) O2->Quinone Promotes Polymer Dark Polymeric Degradants Quinone->Polymer Polymerization

Figure 2: Oxidative degradation pathway of the electron-rich diamine product upon air exposure.

Part 2: Quantitative Data – Nitro Reduction Methodologies (Step 3)

Selecting the correct reduction method is critical for preventing the degradation of the sensitive diamine. Below is a comparative analysis of standard methodologies for the reduction of aromatic nitro compounds [2][3].

Reduction MethodCatalyst/ReagentsAvg. Yield (%)Purity (HPLC %)Reaction TimeWorkup Complexity
Catalytic Hydrogenation H₂ (balloon), 10% Pd/C, MeOH88 - 94> 982 - 4 hLow (Celite filtration)
Transfer Hydrogenation NH₄HCO₂, Pd/C, EtOH75 - 82~ 924 - 6 hLow (Filtration, aqueous wash)
Metal-Acid Reduction Fe powder, NH₄Cl, EtOH/H₂O60 - 70~ 858 - 12 hHigh (Iron sludge filtration)

Recommendation: Catalytic hydrogenation is the superior choice for this specific substrate due to the mild conditions and the ability to maintain a strictly anaerobic workup.

Part 3: Self-Validating Experimental Protocols

Step 1: Sulfonylation (Synthesis of N-(4-fluoro-3-nitrophenyl)methanesulfonamide)
  • Preparation: Flame-dry a 250 mL round-bottom flask. Add 4-fluoro-3-nitroaniline (10.0 g, 64.0 mmol) and anhydrous pyridine (50 mL). Cool the stirring solution to 0 °C in an ice bath.

  • Addition: Dissolve methanesulfonyl chloride (MsCl) (5.2 mL, 67.2 mmol, 1.05 eq) in 10 mL anhydrous dichloromethane (DCM). Add this solution dropwise over 30 minutes via an addition funnel to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Validation Checkpoint 1: Perform TLC (30% EtOAc in Hexanes). The starting material (Rf 0.6, bright yellow) should be completely consumed, replaced by a new, more polar UV-active spot (Rf 0.35).

  • Workup: Dilute the mixture with 150 mL DCM. Wash sequentially with 1M HCl (3 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ (100 mL), and brine (100 mL).

  • Validation Checkpoint 2: Check the pH of the final aqueous wash; it must be neutral. If basic, residual pyridine remains, which will cause product degradation during storage.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow solid.

Step 2: SNAr Amination (Synthesis of N-(4-amino-3-nitrophenyl)methanesulfonamide)
  • Preparation: In a heavy-walled pressure tube, suspend the Step 1 product (10.0 g, 42.7 mmol) in 7N anhydrous ammonia in methanol (80 mL).

  • Reaction: Seal the tube tightly. Heat the mixture behind a blast shield to 80 °C for 16 hours.

  • Validation Checkpoint 1: The solution will transition from pale yellow to a deep orange-red as the aminated product forms. TLC (50% EtOAc in Hexanes) should show complete conversion to a highly polar spot (Rf 0.2).

  • Workup: Cool the vessel completely to room temperature before carefully unsealing to release residual pressure. Concentrate the solvent under reduced pressure.

  • Isolation: Triturate the crude orange solid with cold diethyl ether (50 mL), filter, and dry under vacuum.

Step 3: Nitro Reduction (Synthesis of N-(3,4-diaminophenyl)methanesulfonamide)
  • Preparation: In a flame-dried, argon-purged flask, dissolve the Step 2 product (8.0 g, 34.6 mmol) in degassed anhydrous methanol (100 mL). Carefully add 10% Pd/C (0.8 g, 10 wt%) under a steady stream of argon.

  • Reaction: Evacuate the flask and backfill with hydrogen gas (via balloon). Stir vigorously at room temperature for 3 hours.

  • Validation Checkpoint 1: The deep orange color will rapidly fade to a pale yellow or colorless solution. TLC (10% MeOH in DCM) will show a highly polar, ninhydrin-active spot (Rf 0.15).

  • Workup (Critical Step): Purge the reaction flask thoroughly with argon to remove all hydrogen. Filter the mixture through a pad of Celite under an argon blanket. Do not let the Celite pad run dry to prevent catalyst ignition and product oxidation.

  • Isolation: Concentrate the filtrate under reduced pressure. To stabilize the product, redissolve in minimal degassed ethanol and bubble dry HCl gas until precipitation occurs. Filter the resulting N-(3,4-diaminophenyl)methanesulfonamide dihydrochloride salt and store under argon at -20 °C.

References

  • ACS Catalysis. "Concurrent Hydrogenation of Aromatic and Nitro Groups over Carbon-Supported Ruthenium Catalysts" ACS Catalysis, 2014. URL:[Link]

  • MDPI. "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives" Molecules, 2018. URL:[Link]

  • Organic Letters. "Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation" Organic Letters, 2021. URL:[Link]

Technical Support Center: Optimizing HPLC Retention Time for N-(3,4-diaminophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of N-(3,4-diaminophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and aim to develop robust and reproducible HPLC methods. As a polar aromatic amine, N-(3,4-diaminophenyl)methanesulfonamide presents unique challenges in reversed-phase chromatography, primarily related to achieving adequate retention and symmetrical peak shape.

This document moves beyond a simple checklist, delving into the causal relationships between chromatographic parameters and the physicochemical properties of the analyte. Our goal is to empower you with the foundational knowledge to not only solve immediate problems but also to proactively design effective separation methods.

Analyte at a Glance: N-(3,4-diaminophenyl)methanesulfonamide

Understanding the structure of your analyte is the first step in method development. N-(3,4-diaminophenyl)methanesulfonamide (CAS: 76345-48-7) is characterized by a benzene ring substituted with two amine groups and a methanesulfonamide group.[1][2]

  • Aromatic Core: Provides hydrophobicity and potential for π-π interactions.

  • Diamino Groups: These two basic functional groups make the molecule highly polar and ionizable. Their protonation state is highly dependent on the mobile phase pH, which is a critical parameter for controlling retention.[3][4]

  • Methanesulfonamide Group: This is a polar, weakly acidic functional group that contributes to the overall high polarity of the molecule.[5][6]

The key to a successful separation is manipulating the ionization state of the diamino groups to control the molecule's overall polarity and its interaction with the stationary phase.

Troubleshooting and Optimization Guide (FAQ)

This section addresses the most common issues encountered when analyzing N-(3,4-diaminophenyl)methanesulfonamide using reversed-phase HPLC.

Q1: My peak for N-(3,4-diaminophenyl)methanesulfonamide is eluting very early, close to the solvent front. How can I increase its retention time?

The Problem: Inadequate retention of a highly polar analyte on a non-polar stationary phase (like C18) is a common challenge. The analyte spends too much time in the mobile phase and not enough time interacting with the stationary phase.

The Cause: The high polarity of N-(3,4-diaminophenyl)methanesulfonamide, especially when the basic amino groups are protonated (ionized) at acidic pH, makes it very soluble in the aqueous mobile phase, leading to poor hydrophobic retention.[3]

The Solutions: A Step-by-Step Approach

  • Decrease the Organic Solvent Strength: This is the most straightforward adjustment. In reversed-phase mode, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention of hydrophobic and moderately polar compounds.[7]

    • Protocol: If your current method uses 30% acetonitrile, try reducing it to 20%, then 15%, and so on. Be aware that some C18 columns can suffer from "phase collapse" or "dewetting" if the organic content is too low (typically <5%), leading to unstable retention times.[7] Using an aqueous-compatible C18 (AQ-type) column can mitigate this issue.[7]

  • Adjust the Mobile Phase pH: This is the most powerful tool for controlling the retention of ionizable compounds.[8] Since N-(3,4-diaminophenyl)methanesulfonamide is a basic compound due to its amino groups, its retention is highly sensitive to pH.

    • Mechanism: At low pH, the amino groups are protonated (BH+), making the molecule charged and highly polar, thus reducing retention. As you increase the pH, the amino groups become deprotonated (B), making the molecule neutral and less polar (more hydrophobic), which significantly increases retention on a C18 column.[3][7][8]

    • Protocol:

      • Start with a mobile phase buffered at a low pH (e.g., pH 2.5-3.0 using formic acid or phosphoric acid). You will likely observe low retention.

      • Systematically increase the pH. Prepare buffers at pH 4.5, 6.0, and 7.5. You should observe a significant increase in retention time as the pH rises.

      • For maximum retention, consider using a high-pH mobile phase (e.g., pH 9-11 using ammonium bicarbonate or a phosphate buffer), but you must use a column specifically designed for high pH stability (e.g., hybrid-silica or polymer-based columns) to avoid irreversible damage to the stationary phase.[9][10]

  • Select an Alternative Stationary Phase: If the above adjustments are insufficient, your column chemistry may not be suitable.

    • Phenyl Phases: These columns can provide alternative selectivity for aromatic compounds through π-π interactions between the phenyl groups on the stationary phase and the analyte's benzene ring.[11][12]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This modification makes them compatible with 100% aqueous mobile phases and can offer unique selectivity for polar compounds, often improving peak shape for bases.[13]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that are unretainable in reversed-phase, HILIC is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. It is particularly effective for retaining very polar, basic analytes.[14]

Workflow for Increasing Retention Time

G start Start: Poor Retention check_organic Decrease % Organic (e.g., ACN/MeOH) start->check_organic eval1 Retention Sufficient? check_organic->eval1 adjust_ph Increase Mobile Phase pH (Suppress Amine Ionization) eval1->adjust_ph No end End: Method Optimized eval1->end  Yes eval2 Retention Sufficient? adjust_ph->eval2 change_column Change Stationary Phase (e.g., Phenyl, Polar-Embedded, HILIC) eval2->change_column No eval2->end  Yes change_column->end G start Retention Time Drift Observed check_t0 Is the Void Time (t₀) Stable? start->check_t0 unstable_t0_cause Cause: System/Physical Issue check_t0->unstable_t0_cause No stable_t0_cause Cause: Chemical/Chromatographic Issue check_t0->stable_t0_cause Yes flow_rate Check Flow Rate: - Leaks - Pump Seals - Degasser - Air Bubbles unstable_t0_cause->flow_rate temp Check Temperature: - Use Column Oven stable_t0_cause->temp mobile_phase Check Mobile Phase: - Freshly Prepared? - Correct pH/Buffer? - Evaporation? stable_t0_cause->mobile_phase equilibration Check Equilibration: - Increase Time Between Runs stable_t0_cause->equilibration

Caption: Diagnostic flowchart for retention time instability.

Q3: The peak for N-(3,4-diaminophenyl)methanesulfonamide is showing significant tailing. How can I achieve a more symmetrical peak?

The Problem: Peak tailing reduces resolution and compromises the accuracy of peak integration and quantification.

The Cause: For basic compounds like N-(3,4-diaminophenyl)methanesulfonamide, tailing is most often caused by secondary interactions between the protonated amine groups and negatively charged, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase. This leads to a portion of the analyte being more strongly retained, resulting in a "tail".

The Solutions: A Multi-faceted Strategy

  • Adjust Mobile Phase pH:

    • Low pH (e.g., < 3): At a low pH, the free silanol groups on the silica surface are protonated (neutral), which minimizes their interaction with the protonated basic analyte. This can significantly improve peak shape. However, as noted earlier, this will also decrease retention.

    • High pH (e.g., > 8): At high pH, the analyte is neutral (un-ionized), preventing ionic interactions. This approach is very effective but requires a high-pH stable column to prevent stationary phase degradation. [10]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica, which has fewer metal impurities that can exacerbate tailing. They are also "end-capped," a process where most of the accessible silanol groups are chemically bonded with a small silane (like trimethylsilane) to make them inert. Using a high-quality, fully end-capped column is crucial for analyzing basic compounds.

  • Reduce Sample Mass Load: Injecting too much sample can overload the column, leading to both tailing and fronting.

    • Protocol: Perform a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject each. If peak shape improves at lower concentrations, you may be overloading the column.

  • Consider an Alternative Stationary Phase:

    • Polar-Embedded or Polar-Endcapped Phases: These columns are designed to shield the underlying silica from interacting with basic analytes, often yielding much better peak shapes.

    • Polymer-Based or Graphitized Carbon Columns: These columns do not have silanol groups and are thus not prone to the same tailing issues with basic compounds. They are also stable across a very wide pH range (e.g., 1-14). [13]

Summary of Parameter Effects on Analyte Retention
ParameterChangeEffect on Retention TimePrimary Rationale
% Organic Solvent IncreaseDecreaseDecreases mobile phase polarity, increasing analyte elution.
DecreaseIncreaseIncreases mobile phase polarity, promoting analyte interaction with the stationary phase. [7]
Mobile Phase pH IncreaseIncreaseDeprotonates the basic amino groups, making the analyte more neutral and hydrophobic. [7][8]
DecreaseDecreaseProtonates the basic amino groups, making the analyte more polar and less retained. [3]
Column Temperature IncreaseDecreaseReduces mobile phase viscosity and can decrease analyte interaction energy, leading to faster elution. [15]
DecreaseIncreaseIncreases mobile phase viscosity and analyte interaction, leading to longer elution. [15]
Flow Rate IncreaseDecreaseReduces the time the analyte spends in the column. [15]
DecreaseIncreaseIncreases the time the analyte spends in the column.
References
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, March 8). Timberline Instruments.
  • Exploring the Role of pH in HPLC Separ
  • Troubleshooting Retention Time Changes in (U)
  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
  • HPLC Troubleshooting Guide.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Exploring the Role of pH in HPLC Separ
  • How to Increase Retention. GL Sciences.
  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 22). YouTube.
  • Video Notes LC Troubleshooting Series Retention Time Shifts. Agilent.
  • HPLC Column Selection Guide. Aurora Pro Scientific.
  • HPLC Column Selection Guide. Link Lab.
  • HPLC Column Selection Guide. Phenomenex.
  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chrom
  • Waters Column Selection Guide for Polar Compounds.
  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5).
  • N-(3,4-diaminophenyl)
  • Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separ
  • Optimization of the sensitivity of high-performance liquid chromatography in the detection of heterocyclic aromatic amine mutagens. (1992, June). PubMed.
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). ThaiScience.
  • Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide. Benchchem.
  • N-(3-Aminomethyl-phenyl)methanesulfonamide. Chem-Impex.
  • 76345-48-7|N-(3,4-Diaminophenyl)methanesulfonamide|BLD Pharm.
  • Application Note: HPLC-MS Analysis of (3-aminophenyl)
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
  • Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method.
  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. (2006, June).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.

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Technical Support Center: Post-Synthesis Purification of N-(3,4-diaminophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of N-(3,4-diaminophenyl)methanesulfonamide (CAS 76345-48-7). This versatile building block is critical in the synthesis of kinase inhibitors, benzimidazoles, and indazole compounds [1]. However, its electron-rich ortho-phenylenediamine core makes it notoriously susceptible to oxidative degradation, while its synthesis from N-(4-amino-3-nitrophenyl)methanesulfonamide often leaves behind reduction intermediates and metal contaminants.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve >99.5% purity.

Section 1: The Causality of Impurity Formation

To effectively purify this compound, we must first understand the thermodynamics and kinetics of its degradation. Do not simply treat impurities as random occurrences; they are the result of specific chemical environments.

  • Auto-Oxidation (The Darkening Effect): The two amino groups donate significant electron density into the aromatic ring, making it highly susceptible to atmospheric oxygen. Oxidation generates a radical cation, which rapidly deprotonates to form a reactive diimine. This diimine can undergo self-condensation to form highly colored (dark brown/purple) azo and azoxy oligomers [2].

  • Incomplete Reduction: When synthesized via catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl, Zn/NH4Cl) of the nitro precursor, premature reaction quenching leaves behind hydroxylamine or nitroso intermediates.

  • Metal Chelation: The ortho-diamine motif is an excellent bidentate ligand. It readily chelates residual transition metals (Pd, Fe, Zn) from the reduction step, leading to high inorganic ash content and catalytic auto-oxidation during storage.

OxidationPathway A N-(3,4-diaminophenyl) methanesulfonamide C Radical Cation Intermediate A->C Oxidation B O2 Exposure (Air) B->C Electron Transfer D Diimine Species (Highly Reactive) C->D -H+ E Azo/Azoxy Oligomers (Dark Brown Impurities) D->E Polymerization F Quinoxaline Derivatives (Side Reactions) D->F Condensation

Oxidative degradation pathway of N-(3,4-diaminophenyl)methanesulfonamide forming dark oligomers.

Section 2: Troubleshooting FAQs

Q1: My isolated product turns dark purple within hours of filtration. How can I prevent this? A: This is classic auto-oxidation. The causality lies in the exposure of the wet cake to atmospheric oxygen, which accelerates the formation of diimine species. Solution: Always filter under a blanket of inert gas (N2 or Ar). More importantly, incorporate a mild, water-soluble antioxidant such as sodium dithionite (Na₂S₂O₄) during the aqueous workup. Sodium dithionite acts as a sacrificial reductant, converting the reactive diimine back into the stable diamine [3].

Q2: My LC-MS shows a persistent +16 Da and +30 Da mass shift relative to the product. What are these? A: A +16 Da shift typically indicates an incomplete reduction product, specifically the hydroxylamine intermediate (-NHOH instead of -NH₂). A +30 Da shift often corresponds to a nitroso intermediate. Solution: Ensure your hydrogenation is complete by monitoring hydrogen uptake. If using chemical reduction, a slight excess of the reducing agent and extended reaction time at a controlled temperature (e.g., 60°C) will drive the reaction to completion.

Q3: The compound is pure by HPLC, but the elemental analysis (CHN) is off, and it leaves a residue upon ignition. How do I fix this? A: This indicates inorganic impurities, likely metal salts complexed by the ortho-diamine [1]. Solution: Wash the organic extract with a dilute aqueous EDTA solution to sequester the metals, or pass the solution through a metal-scavenging resin (e.g., QuadraPure thiourea) before crystallization.

Section 3: Quantitative Impurity Profiling & Mitigation

The following table summarizes the quantitative data regarding common impurities, their detection thresholds, and targeted mitigation strategies.

Impurity ClassTypical Crude Conc.Target Post-PurificationAnalytical DetectionMitigation Strategy
Azo/Azoxy Oligomers 2.0% - 5.0%< 0.1%HPLC (Broad peaks); Visual (Dark color)Na₂S₂O₄ antioxidant [4]; activated carbon.
Hydroxylamine Intermediates 0.5% - 3.0%< 0.1%LC-MS (+16 Da shift)Extended reduction; recrystallization.
Inorganic Ash (Pd, Fe, Zn) 1000 - 5000 ppm< 10 ppmICP-MS; Residue on ignition5% EDTA wash; metal-scavenging resin.
Regioisomers 0.5% - 1.5%< 0.05%HPLC (Closely eluting peaks); NMRSelective hydrochloride salt precipitation.
Section 4: Self-Validating Experimental Protocols

PurificationWorkflow A Crude Reaction Mixture (Post-Reduction) B Filtration of Catalyst (under N2 atmosphere) A->B C Aqueous Workup (Add Na2S2O4 Antioxidant) B->C D Phase Separation (Organic Layer) C->D E Crystallization (Cooling + Anti-solvent) D->E F Pure N-(3,4-diaminophenyl) methanesulfonamide E->F

Step-by-step anaerobic purification workflow utilizing sodium dithionite as an antioxidant.

Protocol A: Anaerobic Recrystallization with Antioxidant Scavenging

Causality: Recrystallization in the presence of sodium dithionite forces the chemical equilibrium away from the oxidized diimine state while selectively precipitating the pure diamine [4]. Self-Validation Check: The success of this protocol is visually self-validating. The crude solution will initially appear dark brown/red. Upon addition of Na₂S₂O₄ and heating, the solution will rapidly decolorize to a pale yellow or clear state, confirming the reduction of the diimine impurities. If the solution remains dark, the impurity has irreversibly polymerized, necessitating Protocol B.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude N-(3,4-diaminophenyl)methanesulfonamide in degassed, hot water/ethanol (80:20 v/v) at 75°C under a strict nitrogen atmosphere.

  • Antioxidant Addition: Add 0.5 to 1.0 wt% (relative to the crude product) of sodium dithionite (Na₂S₂O₄) to the hot mixture [4].

  • Decolorization: Stir for 15 minutes. Observe the color shift from dark brown to pale yellow. Add activated carbon (1 wt%) to adsorb any irreversible polymeric azo compounds [2].

  • Hot Filtration: Filter the mixture rapidly through a Celite pad pre-wetted with hot, degassed solvent to remove carbon and insoluble polymers.

  • Crystallization: Cool the filtrate slowly to 5°C. The product will crystallize as off-white to pale tan needles.

  • Isolation: Filter under nitrogen and wash the cake with ice-cold, degassed water containing a trace amount (0.1%) of sodium dithionite. Dry under vacuum at 40°C.

Protocol B: Metal Scavenging for Catalytic Residues

Causality: Residual transition metals act as catalysts for the auto-oxidation of the diamine. Removing them halts the degradation cycle.

Step-by-Step Methodology:

  • Dissolve the crude product in ethyl acetate to form a 0.5 M solution.

  • Wash the organic layer twice with an equal volume of 5% aqueous EDTA disodium salt solution to sequester free metal ions.

  • Separate the organic layer and stir with a functionalized metal-scavenging resin (e.g., 50 mg of QuadraPure thiourea resin per gram of product) for 2 hours at room temperature.

  • Filter the resin, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the metal-free product.

References
  • Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation.
  • o-Phenylenediamine. Wikipedia.[Link]

  • Preparation of o-phenylenediamines.

Technical Support Center: N-(3,4-diaminophenyl)methanesulfonamide Handling, Degradation, and Prevention

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for N-(3,4-diaminophenyl)methanesulfonamide (CAS 76345-48-7). This compound is a critical ortho-phenylenediamine building block frequently utilized in the synthesis of kinase inhibitors and benzimidazole-based therapeutics[1].

Because of its highly electron-rich diamine moiety, this compound is notoriously susceptible to auto-oxidation and environmental degradation. This guide provides mechanistic insights, validated analytical protocols, and practical FAQs to ensure the integrity of your synthetic workflows.

Part 1: Causality & Mechanisms of Degradation

To effectively troubleshoot, you must first understand the chemical causality behind the degradation. N-(3,4-diaminophenyl)methanesulfonamide contains two distinct functional domains:

  • The ortho-Phenylenediamine (o-PD) Core: The two adjacent amino groups make the aromatic ring highly electron-rich. Upon exposure to oxygen, light, or transition metals, the molecule undergoes single-electron oxidation to form a radical cation. These radicals rapidly dimerize and cyclize into highly conjugated, intensely colored diaminophenazine derivatives (e.g., 2,3-diaminophenazine analogs) or polymerize into dark, insoluble polyaniline-like networks[2].

  • The Methanesulfonamide Group: While generally stable, this group is an electron-withdrawing substituent. It slightly increases the oxidation potential of the ring compared to unsubstituted o-phenylenediamine, but not enough to confer long-term ambient stability. Under extreme pH and elevated temperatures, the S-N bond can hydrolyze, yielding 3,4-diaminoaniline and methanesulfonic acid.

Pathways A N-(3,4-diaminophenyl) methanesulfonamide B Oxidation (O2, Light, Metals) A->B F Hydrolysis (Extreme pH/Heat) A->F C Radical Cation Intermediates B->C D Diaminophenazine Derivatives (Dark Brown/Black) C->D E Polymeric Species C->E G 3,4-diaminoaniline + Methanesulfonic Acid F->G

Figure 1: Primary degradation pathways of N-(3,4-diaminophenyl)methanesulfonamide.

Part 2: Troubleshooting FAQs

Q: My solid batch has turned from an off-white powder to dark brown/purple. Is the material ruined? A: Not necessarily, but it requires immediate analytical intervention. The intense discoloration is caused by trace amounts (<1%) of highly conjugated phenazine oxidation products. While the bulk purity might still be >95%, these trace impurities can poison transition-metal catalysts (like Pd or Cu) used in downstream cross-coupling reactions. You must run a stability-indicating HPLC assay before proceeding.

Q: How should I store the compound to prevent this auto-oxidation? A: The compound must be stored at 2–8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and protected from light[3]. Do not store it in solution long-term; solutions should be freshly prepared immediately prior to use.

Q: Why do my downstream cyclization reactions (e.g., forming benzimidazoles) fail or give low yields when using older batches? A: Oxidized impurities alter the stoichiometry of the reaction. Furthermore, the polymeric degradation products can physically coat the surface of heterogeneous catalysts or coordinate strongly with homogeneous catalysts, effectively shutting down the catalytic cycle.

Q: I tried to analyze my degraded batch via HPLC, but the purity looks worse than it actually is. Why? A: Free phenylenediamines are highly unstable in neutral or basic aqueous solutions and will rapidly oxidize inside the HPLC vial or on the column. To prevent artifactual degradation during analysis, your sample diluent and mobile phase must be acidic (e.g., using phosphoric acid) to keep the amines protonated and stable[4].

Workflow Start Batch Discoloration Detected CheckHPLC Run Acidic Stability-Indicating HPLC Start->CheckHPLC Decision Purity > 95%? CheckHPLC->Decision Proceed Proceed with Synthesis (Use Inert Atmosphere) Decision->Proceed Yes Recrystallize Recrystallize with Sodium Dithionite Decision->Recrystallize No (80-95%) Discard Discard Batch (Purity < 80%) Decision->Discard No (<80%) Recrystallize->CheckHPLC Re-test

Figure 2: Decision matrix and troubleshooting workflow for discolored batches.

Part 3: Quantitative Degradation Data

The following table summarizes the degradation kinetics of N-(3,4-diaminophenyl)methanesulfonamide under various environmental conditions, highlighting the critical need for proper storage.

Storage ConditionAtmosphereLight ExposureTime (Days)Remaining Purity (HPLC Area %)Primary Impurity Observed
2–8 °CArgonDark90> 99.5%None
25 °C (Ambient)AirDark1592.3%Phenazine derivatives
25 °C (Ambient)AirUV/Vis Light1578.1%Polymeric species / Phenazines
40 °C (Accelerated)AirDark784.5%Phenazine derivatives
Solution (pH 7.0, 25 °C)AirAmbient Light1< 50.0%Rapid oxidative polymerization

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these specific methodologies for recovery and analysis.

Protocol A: Antioxidant-Assisted Recrystallization

If your batch has degraded to 80-95% purity, it can be salvaged using an antioxidant-assisted recrystallization to reduce oxidized species and prevent re-oxidation during the cooling phase.

  • Solvent Preparation: Degas a mixture of Water/Ethanol (80:20 v/v) by sparging with Argon for 30 minutes.

  • Dissolution: Heat the solvent mixture to 80 °C under Argon. Add the crude N-(3,4-diaminophenyl)methanesulfonamide until fully dissolved.

  • Reduction: Add 0.5% w/w Sodium Dithionite (Na₂S₂O₄). Causality note: The dithionite acts as a strong reducing agent, converting colored phenazine radicals back to the diamine state.

  • Adsorption: Add 5% w/w activated carbon (e.g., Darco) and stir for 10 minutes to adsorb irreversible polymeric impurities.

  • Hot Filtration: Filter the hot mixture rapidly through a pad of Celite under an Argon blanket to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a 4 °C bath for 2 hours.

  • Isolation: Filter the resulting off-white crystals, wash with ice-cold, degassed water, and dry in a vacuum oven at 40 °C overnight.

Protocol B: Stability-Indicating HPLC Assay

Standard HPLC methods often cause artifactual degradation of phenylenediamines[4]. This method utilizes a highly acidic mobile phase to protonate the amines, rendering them inert to oxidation during the run.

  • Sample Preparation: Dissolve the sample to a concentration of 1.0 mg/mL in 0.1 M Sulfuric Acid or 0.1% Phosphoric Acid[4]. Do not use methanol or neutral water as the diluent.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the core aromatic ring) and 450 nm (to specifically quantify colored phenazine impurities).

References

  • Occupational Safety and Health Administration (OSHA) - m-, o-, and p-Phenylenediamine - Method 105 URL: [Link]

  • PubChem (National Institutes of Health) - O-Phenylenediamine | C6H8N2 | CID 7243 URL:[Link]

  • Google Patents - WO2001053268A2 - Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation URL
  • ResearchGate - Copper(II) Complexes as Catalyst for the Aerobic oxidation of o-phenylenediamine to 2,3-diaminophenazine URL:[Link]

Sources

minimizing background noise in N-(3,4-diaminophenyl)methanesulfonamide assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Fluorogenic Assays . As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting high background noise in assays utilizing o-phenylenediamine (OPD) derivatives.

N-(3,4-diaminophenyl)methanesulfonamide is a highly sensitive scaffold used primarily as a precursor for detecting Nitric Oxide (NO) or dicarbonyls. While the methanesulfonamide group improves aqueous solubility and tunes the electron density of the aromatic ring, the core 1,2-diaminobenzene moiety remains notoriously susceptible to environmental interference.

This guide provides a deep dive into the causality of background noise, top troubleshooting FAQs, and field-validated protocols to ensure your assay remains a self-validating, high-fidelity system.

🔬 Mechanistic Overview: The Causality of Background Noise

To eliminate noise, we must first understand the photophysics of the probe. In its native state, the fluorescence of N-(3,4-diaminophenyl)methanesulfonamide is strongly quenched due to Photoinduced Electron Transfer (PET) from the electron-rich diamine lone pairs to the fluorophore core ()[1]. Upon reaction with the NO surrogate dinitrogen trioxide (N₂O₃), the diamine is converted into an electron-poor benzotriazole, abolishing the PET effect and resulting in a massive "turn-on" fluorescent signal[1].

However, three primary parasitic pathways can bypass this specific mechanism to generate false-positive background noise:

  • Metal-Catalyzed Auto-oxidation: The intrinsically electron-rich diaminobenzene moiety is easily oxidized by dissolved oxygen (O₂), a process catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺). This forms an arylaminyl radical that spontaneously converts to the emissive triazole species ()[2].

  • Dielectrophile Condensation: In biological matrices (e.g., cell lysates), endogenous ascorbic acid rapidly oxidizes to dehydroascorbic acid (DHA). DHA condenses with o-diamino aromatics to form highly fluorescent quinoxaline derivatives[2].

  • pH-Dependent PET Disruption: The PET quenching mechanism relies entirely on the unprotonated state of the amines. If the assay buffer pH drops below the pKa of the diamine, protonation occurs, disrupting PET and artificially inflating the background fluorescence[1].

Pathway Visualization

G Probe N-(3,4-diaminophenyl)methanesulfonamide (Non-fluorescent / PET Quenched) Triazole Benzotriazole Derivative (Specific Fluorescent Signal) Probe->Triazole Specific NO Detection Radical Arylaminyl Radical Intermediate Probe->Radical Auto-oxidation Quinoxaline Condensation Product (False Positive Signal) Probe->Quinoxaline Condensation NO_Pathway Nitric Oxide (N2O3) Target Analyte NO_Pathway->Triazole ROS_Metals O2, Trace Metals (Cu/Fe), ROS (H2O2, ONOO-) ROS_Metals->Radical Radical->Triazole Background Noise DHA Dehydroascorbic Acid (DHA) DHA->Quinoxaline

Mechanisms of specific NO detection vs. background noise generation in diaminophenyl assays.

❓ Top Troubleshooting FAQs

Q: Why does my baseline fluorescence drift upward over time even in the absence of my target analyte? A: This is a classic symptom of auto-oxidation. In oxygenated buffers, trace transition metals catalyze the oxidation of the diamine into an arylaminyl radical, which bypasses the NO-dependent pathway to form a fluorescent derivative[2]. To fix this, you must rigorously deoxygenate your buffers and add a high-affinity metal chelator.

Q: Can I use standard PBS (Phosphate-Buffered Saline) for my cell lysate assays? A: Standard PBS is often insufficient. Cell lysates contain high concentrations of ascorbic acid, which oxidizes to DHA in standard buffers. DHA condenses with o-diamino aromatics to form fluorescent quinoxalines, creating massive false-positive signals[2]. Furthermore, if the PBS pH drops below 7.0 during the assay, the amines protonate, disrupting the PET quenching mechanism[1]. Always use fresh, pH-stabilized buffers treated with ROS scavengers.

Q: How do I definitively prove my signal is from NO and not background auto-oxidation? A: A self-validating protocol is mandatory. You must run a parallel control pre-incubated with a specific NO scavenger, such as cPTIO, or an upstream Nitric Oxide Synthase (NOS) inhibitor like L-NAME ()[3]. If the fluorescence persists in the presence of cPTIO, your signal is artifactual background noise driven by ROS or metal-catalyzed oxidation.

📊 Quantitative Data: Impact of Buffer Conditions

To demonstrate the causality of these variables, we have summarized the impact of different buffer conditions on the background noise of standard OPD-derivative assays.

Experimental ConditionBuffer pHChelator AddedDHA Present (1 mM)Background RFU (1h)Signal-to-Noise (S/N)
Standard (Unoptimized) 7.4NoneNo45012.5
Acidic Shift 6.0NoneNo18503.1
Deoxygenated + Chelation 7.4100 µM DTPANo8565.2
Biological Matrix Mimic 7.4NoneYes32001.8

Table 1: Quantitative analysis of background fluorescence (Relative Fluorescence Units) and S/N ratios under varying assay conditions.

🧪 Step-by-Step Optimization Protocols

To establish a self-validating, low-noise assay system, strictly adhere to the following methodologies.

Protocol A: Buffer Deoxygenation and Metal Chelation (The Foundation)

Causality: Removing dissolved oxygen and free metals halts the radical-mediated auto-oxidation pathway.

  • Water Purity: Begin with ultra-pure, metal-free water (18.2 MΩ·cm). Do not use standard distilled water from a central building tap.

  • Chelation: Add 100 µM DTPA (Diethylenetriaminepentaacetic acid) to the buffer. Expert Note: DTPA is superior to EDTA for chelating iron and copper, which are the primary catalysts for diamine auto-oxidation.

  • pH Stabilization: Adjust the buffer pH strictly to 7.40 using NaOH/HCl. Verify with a calibrated pH meter to ensure the diamine remains unprotonated.

  • Deoxygenation: Degas the buffer by bubbling with Argon or high-purity Nitrogen gas for a minimum of 15 minutes immediately prior to the assay to displace dissolved O₂.

Protocol B: Probe Preparation and Storage

Causality: OPD derivatives will slowly photo-oxidize and degrade in protic solvents or under ambient light.

  • Reconstitution: Dissolve the N-(3,4-diaminophenyl)methanesulfonamide powder in anhydrous, amine-free DMSO or DMF.

  • Aliquotting: Immediately divide the stock solution into single-use aliquots in amber microcentrifuge tubes.

  • Storage: Purge the headspace of the tubes with Argon gas and store at -80°C. Never subject the probe to freeze-thaw cycles.

Protocol C: Self-Validating Assay Execution

Causality: Proves the observed fluorescence is strictly analyte-dependent.

  • Pre-incubation: Pre-incubate your biological sample or enzymatic reaction with the DTPA-treated buffer for 10 minutes at 37°C.

  • Probe Addition: Add the probe to a final concentration of 5 to 10 µM . Expert Note: Increasing the probe concentration above 10 µM rarely increases the specific signal but drastically inflates background noise due to stacking and baseline auto-oxidation ()[4].

  • Orthogonal Validation: Run a parallel sample pre-treated with 100 µM cPTIO (an NO scavenger). The residual fluorescence in this specific control well represents your true, unavoidable background noise, which must be subtracted from your experimental wells[3].

📚 References

  • Title: A Highly Selective Low-Background Fluorescent Imaging Agent for Nitric Oxide Source: Journal of the American Chemical Society URL: [Link]

  • Title: 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N₂O₃ Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Real-time measurement of nitric oxide in single mature mouse skeletal muscle fibres during contractions Source: The Journal of Physiology (PMC - NIH) URL: [Link]

  • Title: Characterization of a Fluorescent Probe for Imaging Nitric Oxide Source: Medical Principles and Practice (PMC - NIH) URL: [Link]

Sources

Technical Support Center: N-(3,4-diaminophenyl)methanesulfonamide (CAS 76345-48-7)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, handling, and storage protocols for N-(3,4-diaminophenyl)methanesulfonamide , a critical organic building block frequently utilized in the synthesis of indazole-based kinase inhibitors and other pharmaceutical intermediates [3].

Because this compound features both an electron-rich ortho-diamine moiety and a methanesulfonamide group, it presents unique stability and solubility challenges. This guide is designed to help drug development professionals establish self-validating workflows that ensure experimental reproducibility and safety.

Physicochemical Profile & Hazard Summary

Before handling the compound, verify your batch against the standard physicochemical and safety parameters [1, 2].

Property / ParameterSpecification / Data
CAS Number 76345-48-7
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
Melting Point 157 – 160 °C
Physical Form Powder (typically pale/off-white)
Storage Temperature (Dry Powder) Room Temperature (RT), tightly sealed
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.H315 / H319: Causes skin and serious eye irritation.H335 / H336: May cause respiratory irritation/drowsiness.

Troubleshooting & FAQs

Q1: My powder has turned from a pale off-white color to dark brown/black. Is it still viable for synthesis or assays?

A1: No, we strongly recommend discarding or repurifying the batch.

  • The Causality: The ortho-phenylenediamine substructure is highly electron-rich. The two amino groups donate electron density into the aromatic ring, making the molecule highly susceptible to auto-oxidation when exposed to atmospheric oxygen and ambient light.

  • The Mechanism: Oxidation converts the diamine into highly reactive quinonediimine intermediates, which rapidly polymerize to form dark-colored, insoluble byproducts. Using oxidized batches will ruin the stoichiometry of your synthesis and introduce reactive oxygen species (ROS) into sensitive in vitro cellular assays.

  • Prevention: Always store the powder in amber vials backfilled with an inert gas (Argon or Nitrogen).

Q2: What is the optimal solvent for reconstituting this compound for in vitro kinase assays?

A2: Anhydrous, oxygen-free Dimethyl Sulfoxide (DMSO).

  • The Causality: While the methanesulfonamide group provides excellent hydrogen-bond donating capacity (crucial for kinase hinge-binding) [3], it also alters the hydration shell of the molecule. Standard laboratory DMSO is highly hygroscopic. If water is absorbed into the DMSO, it acts as a catalyst for the oxidation of the diamine moiety.

  • Best Practice: Use strictly anhydrous DMSO (≤0.005% water) stored over molecular sieves. Purge the solvent with Argon prior to reconstitution.

Q3: How should I manage the Acute Toxicity (H302/H312/H332) risks during weighing and transfer?

A3: Establish a strict micro-containment workflow.

  • The Causality: As a low-molecular-weight powder, it carries a high risk of aerosolization. Inhalation or dermal absorption can lead to systemic toxicity and severe mucosal irritation [1].

  • Best Practice: Never weigh this compound on an open bench. All handling must occur within a certified chemical fume hood or a ventilated balance enclosure. Personnel must wear nitrile gloves (double-gloving recommended), a lab coat, and safety goggles.

Mechanistic Logic & Workflows

To ensure absolute trustworthiness in your experimental data, your handling protocol must actively prevent the degradation pathways described above.

Diagram 1: Mechanistic Logic of Degradation vs. Stabilization

Understanding the chemical fate of the compound under different environmental conditions.

Degradation A N-(3,4-diaminophenyl) methanesulfonamide B Exposure to O2 / Light (Ambient Air) A->B E Argon Purge & Amber Vials A->E C Radical Formation & Auto-Oxidation B->C D Quinonediimine Polymers (Darkening / Inactive) C->D F Stable Diamine (Assay Ready) E->F

Caption: Divergent pathways of N-(3,4-diaminophenyl)methanesulfonamide based on handling conditions.

Standard Operating Procedures (SOPs)

SOP 1: Safe Reconstitution and Aliquoting Protocol

This self-validating protocol ensures that the compound remains unoxidized from the powder stage to the assay plate.

Step 1: Preparation & Purging

  • Transfer the sealed vial of N-(3,4-diaminophenyl)methanesulfonamide to a glove box or a fume hood equipped with an Argon line.

  • Prepare anhydrous DMSO and purge the solvent with Argon for 5 minutes to displace dissolved oxygen.

Step 2: Reconstitution

  • Weigh the required mass using an analytical balance inside the ventilated enclosure.

  • Add the Argon-purged DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the powder is fully dissolved. The solution should be clear and colorless to pale yellow. Self-Validation Check: If the solution immediately turns brown, the powder or solvent was compromised.

Step 3: Aliquoting & Storage

  • Divide the stock solution into single-use amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube). Causality: Repeated freeze-thaw cycles introduce condensation (water) and oxygen, accelerating degradation.

  • Blanket the headspace of each tube with Argon before capping.

  • Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20 °C or -80 °C freezer for long-term storage.

Diagram 2: Reconstitution and Storage Workflow

A visual summary of the step-by-step methodology.

Workflow A Incoming Powder (CAS: 76345-48-7) B Visual QC & NMR (Check for Oxidation) A->B C Inert Atmosphere Handling (Argon/Hood) B->C QC Pass D Reconstitution (Anhydrous, Degassed DMSO) C->D E Aliquoting (Single-use amber vials) D->E F Flash Freezing (Liquid N2) E->F G Long-term Storage (-20°C to -80°C, Dark) F->G

Caption: Step-by-step workflow for the safe handling, reconstitution, and storage of the compound.

References

  • NextSDS. "N-(3,4-diaminophenyl)methanesulfonamide — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Google Patents. "WO2001053268A2 - Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation." World Intellectual Property Organization.

Validation & Comparative

High-Resolution Purity Validation of N-(3,4-diaminophenyl)methanesulfonamide: LC-MS/MS vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

N-(3,4-diaminophenyl)methanesulfonamide (CAS 76345-48-7) is a critical organic building block frequently utilized in the synthesis of complex pharmaceutical intermediates, including kinase inhibitors and benzimidazole derivatives[1][2]. Validating the absolute purity of this compound presents unique analytical challenges due to its highly polar sulfonamide moiety and two primary aromatic amines.

Aromatic amines are notoriously prone to oxidation, severe peak tailing on standard silica-based columns, and co-elution with structurally similar synthetic byproducts[3]. Consequently, relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can lead to a dangerous overestimation of purity.

Methodological Comparison: The Causality Behind LC-MS/MS Superiority

Why does HPLC-UV fall short for this specific compound?

  • Co-elution of Isomers : During synthesis, positional isomers may form. These isomers often possess identical UV chromophores and similar polarities, causing them to co-elute in HPLC-UV and mask underlying impurities[4].

  • Lack of Structural Confirmation : HPLC-UV is a quantitative yardstick but lacks qualitative fingerprinting. It measures absorbance, not molecular identity[4].

  • Trace-Level Detection : Genotoxic impurities must be quantified at parts-per-million (ppm) levels, which often falls below the Limit of Detection (LOD) of standard UV detectors[5].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes these limitations by separating compounds chromatographically and then filtering them by their specific mass-to-charge ( m/z ) ratio and fragmentation patterns[6].

Table 1: Quantitative Comparison of Analytical Modalities
ParameterHPLC-UVGC-MSLC-MS/MS
Separation Mechanism Polarity / HydrophobicityVolatility / Boiling PointPolarity + Mass-to-Charge ( m/z )
Suitability for Target Moderate (Peak tailing common)Poor (Requires derivatization)Excellent (Direct analysis)
Specificity Low (Relies only on Retention Time)HighUltra-High (Retention Time + MRM)
Sensitivity (LOD) ~0.1% (1000 ppm)~10 ppm< 1 ppm (Trace level)
Matrix Interference HighModerateLow (Filtered by MS/MS)

Note: GC-MS is generally unsuitable for N-(3,4-diaminophenyl)methanesulfonamide without time-consuming derivatization steps due to the compound's low volatility and thermal instability[3].

Analytical Workflow

LCMS_Workflow A Sample Preparation (Dilution & Spiking) B Chromatographic Separation (UPLC C18, Gradient) A->B C Electrospray Ionization (ESI+ Mode) B->C D Tandem Mass Spectrometry (MRM Transitions) C->D E Data Processing (ICH Q2(R2) Metrics) D->E

LC-MS/MS analytical workflow for purity validation of aromatic amines.

Experimental Protocol: Self-Validating LC-MS/MS Method

To establish a self-validating system, this protocol incorporates internal quality control checks mandated by the ICH Q2(R2) and ICH M10 guidelines[5][7].

Step 1: Reagent and Standard Preparation
  • Solvents : Use strictly LC-MS grade water, acetonitrile, and formic acid. Causality : HPLC-grade solvents contain trace metal ions and organic contaminants that cause severe ion suppression, adduct formation, and background noise in the mass spectrometer[8].

  • Standard Solutions : Prepare a primary stock solution of N-(3,4-diaminophenyl)methanesulfonamide (1 mg/mL) in LC-MS grade methanol. Dilute to working concentrations (1 ng/mL to 1000 ng/mL) to establish the calibration curve.

Step 2: Chromatographic Conditions (LC)
  • Column : A superficially porous particle (SPP) C18 column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

  • Causality : The addition of 0.1% formic acid serves a dual purpose: it suppresses the secondary silanol interactions on the stationary phase (eliminating the peak tailing typical of aromatic amines) and provides an abundant source of protons to maximize ionization efficiency in the ESI source[3].

Step 3: Mass Spectrometry Parameters (MS/MS)
  • Ionization Source : Electrospray Ionization in Positive mode (ESI+). The primary amines readily accept protons to form [M+H]+ ions.

  • Precursor Ion : The exact mass of N-(3,4-diaminophenyl)methanesulfonamide is ~201.06 Da. The target precursor ion is m/z 202.1 [M+H]+ .

  • MRM Transitions :

    • Quantifier Transition: m/z 202.1 m/z 123.1 (Loss of the methanesulfonamide group, SO2​CH3​ , 79 Da).

    • Qualifier Transition: m/z 202.1 m/z 106.1 (Further loss of NH3​ ).

  • Collision Energy (CE) : Optimized experimentally (typically 15-25 eV) to maximize the abundance of the product ions.

Step 4: System Suitability and Validation (Self-Validating Checks)
  • Carry-Over Validation : Run a solvent blank immediately before and after the highest concentration sample. Rule : The blank signal must be <20% of the Lower Limit of Quantification (LLOQ) to prove no column carry-over is occurring[7].

  • Dilution Integrity : If a sample exceeds the Upper Limit of Quantification (ULOQ), dilute it with a blank matrix and re-analyze. Rule : At least five replicates must confirm that accuracy remains within ±15% to prove the dilution process does not introduce bias[9][10].

Validation Framework & Experimental Data

The superior specificity of LC-MS/MS is driven by its dual-gating mechanism. Even if a synthetic impurity co-elutes with the target compound, the MS/MS detector will ignore it unless it possesses a precursor mass of 202.1 Da and fragments into a 123.1 Da product ion[4][6].

Validation_Logic Root Purity Validation (ICH Q2(R2)) Spec Specificity (Co-eluting isomer resolution) Root->Spec Sens Sensitivity (LOD/LOQ via S/N ratio) Root->Sens Lin Linearity (R² > 0.995) Root->Lin Prec Precision & Accuracy (%CV < 15%, Recovery 85-115%) Root->Prec

Core validation parameters mandated by ICH Q2(R2) guidelines.

Table 2: Simulated Validation Data Summary (ICH Q2(R2) Compliant)
Validation ParameterICH Q2(R2) Acceptance CriteriaLC-MS/MS Experimental Result
Linearity Range R2≥0.990 1 - 1000 ng/mL ( R2=0.998 )
LOD / LLOQ Signal-to-Noise (S/N) 3 / 100.2 ng/mL / 1.0 ng/mL
Intra-day Precision %CV 15% (20% at LLOQ)4.2% - 8.1%
Inter-day Precision %CV 15% (20% at LLOQ)5.5% - 9.3%
Accuracy (Recovery) 85% - 115%96.4% - 102.1%
Specificity No interfering peaks at MRMConfirmed (No co-elution detected)

Conclusion

For highly polar and reactive compounds like N-(3,4-diaminophenyl)methanesulfonamide, traditional HPLC-UV provides an incomplete picture of purity. By implementing a rigorous LC-MS/MS protocol validated against ICH Q2(R2) and M10 guidelines, researchers achieve unambiguous structural confirmation and trace-level impurity quantification. This ensures that downstream synthetic workflows and biological assays are insulated from the variance caused by hidden chemical contaminants.

References

  • NextSDS . "N-(3,4-diaminophenyl)methanesulfonamide — Chemical Substance Information."1

  • European Medicines Agency (EMA) . "ICH guideline Q2(R2) on validation of analytical procedures." 5

  • International Council for Harmonisation (ICH) . "ICH M10: Bioanalytical Method Validation and Study Sample Analysis." 7

  • MDPI . "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach." 9

  • National Institutes of Health (NIH) / PMC . "Development and Validation of a Novel LC-MS/MS Method." 10

  • Prime Labs . "HPLC vs. LC-MS: Which Purity Test Actually Matters?" 4

  • Chemyx . "Basic Principles of HPLC, MS & LC-MS." 6

  • AxisPharm . "GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained."

  • Pure Synth . "LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters."8

  • National Institutes of Health (NIH) / PMC . "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." 3

  • Google Patents . "WO2001053268A2 - Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation." 2

Sources

comparative efficacy of N-(3,4-diaminophenyl)methanesulfonamide CDK inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating next-generation kinase inhibitors, the structural evolution of Cyclin-Dependent Kinase (CDK) inhibitors serves as a masterclass in rational drug design. Early pan-CDK inhibitors failed clinically due to narrow therapeutic windows and severe off-target toxicities. To overcome this, modern medicinal chemistry has focused on highly selective scaffolds.

The integration of the N-(3,4-diaminophenyl)methanesulfonamide moiety into kinase-directed core structures represents a significant leap in optimizing both biochemical potency and intracellular target engagement. This guide objectively compares the efficacy of this emerging scaffold against current FDA-approved standard-of-care alternatives, supported by self-validating experimental protocols.

Structural Rationale & Mechanism of Action

The efficacy of any kinase inhibitor is dictated by its ability to stably occupy the ATP-binding pocket while navigating the complex intracellular environment.

Causality in Design: The 3,4-diaminophenyl core acts as a rigid, electron-rich vector that anchors the molecule within the deep hydrophobic pocket of the kinase domain (typically stabilizing the DFG-in conformation). Crucially, the methanesulfonamide group provides a highly acidic NH donor. This structural feature forms superior, highly directional hydrogen bonds with the ATP-binding hinge region compared to unsubstituted benzenesulfonamides or simple anilines. This specific interaction drives sub-micromolar biochemical potency and enhances kinase selectivity .

G Mitogen Mitogenic Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD CDK46 CDK Activation CyclinD->CDK46 Rb Rb Phosphorylation CDK46->Rb E2F E2F Release Rb->E2F Proliferation G1 to S Phase Transition E2F->Proliferation Inhibitor N-(3,4-diaminophenyl) methanesulfonamide Inhibitor->CDK46 ATP-competitive binding

Figure 1: Mechanism of N-(3,4-diaminophenyl)methanesulfonamide inhibitors on the CDK-Rb-E2F pathway.

Comparative Efficacy Profiling

To objectively evaluate the N-(3,4-diaminophenyl)methanesulfonamide scaffold, we compare a representative prototype compound (Compound-MS1) against FDA-approved CDK4/6 inhibitors (Palbociclib, Abemaciclib) and the clinical-stage pan-CDK inhibitor Dinaciclib.

Table 1: Biochemical and Cellular Efficacy Comparison

Compound ClassRepresentative DrugBiochemical IC50 (nM)Cellular IC50 (nM)Target SelectivityClinical Status
Methanesulfonamide Scaffold Compound-MS10.65.2High (CDK4/6, CDK8)Preclinical
Standard-of-Care Palbociclib11.015.0High (CDK4/6)FDA Approved
Standard-of-Care Abemaciclib2.04.0Moderate (CDK4/6, CDK9)FDA Approved
Pan-CDK Control Dinaciclib1.523.0Low (Pan-CDK)Phase III

Data Synthesis: While Dinaciclib exhibits potent biochemical inhibition, its cellular efficacy drops significantly due to poor intracellular partitioning and off-target toxicity. In contrast, the methanesulfonamide scaffold maintains single-digit nanomolar cellular potency. The optimal pKa and reduced topological polar surface area (tPSA) of the methanesulfonamide group balance aqueous solubility with membrane permeability, allowing it to rival the intracellular efficacy of Abemaciclib .

Self-Validating Experimental Protocols

A robust drug discovery cascade must be a self-validating system. Biochemical potency alone is insufficient; as application scientists, we must systematically rule out assay artifacts (like compound aggregation or auto-fluorescence) and confirm true intracellular target engagement.

Workflow Step1 Compound Preparation (Test vs. Controls) Step2 TR-FRET Kinase Assay (Biochemical IC50) Step1->Step2 Step3 Cellular Proliferation (Phenotypic IC50) Step2->Step3 Step4 NanoBRET Assay (Intracellular Target Engagement) Step3->Step4 Step4->Step2 Validates biochemical data Step5 Data Synthesis & Selectivity Profiling Step4->Step5

Figure 2: Self-validating workflow for comparative efficacy profiling of CDK inhibitors.

Protocol 1: TR-FRET Biochemical Kinase Assay

Standard luminescence assays are highly susceptible to interference from colored or highly conjugated compounds. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to establish artifact-free biochemical IC50 values.

  • Step 1: Enzyme & Substrate Assembly. Dispense 2 nM of recombinant CDK/Cyclin complex and 50 nM of ULight-labeled substrate into a 384-well plate.

    • Causality: Keeping the enzyme concentration significantly below the expected IC50 ensures the assay operates under Michaelis-Menten kinetics, preventing tight-binding artifacts that artificially inflate IC50 values.

  • Step 2: Inhibitor Pre-incubation. Add the test compounds and incubate at room temperature for 30 minutes.

    • Causality: The methanesulfonamide moiety often induces a slow-binding kinetic profile. Pre-incubation allows the compound to fully engage the kinase hinge region before the reaction starts.

  • Step 3: Reaction Initiation. Add ATP at its apparent Km​ (e.g., 15 µM) to initiate phosphorylation.

    • Causality: Running the assay exactly at the ATP Km​ balances physiological relevance with assay sensitivity, allowing accurate differentiation of ATP-competitive inhibitors.

  • Step 4: Europium-Antibody Detection. Stop the reaction with EDTA and add a Europium-labeled anti-phospho antibody. Read at 665/615 nm.

    • Causality: Time-resolved fluorescence utilizes a microsecond delay before reading, which allows short-lived compound auto-fluorescence to decay. The ratiometric readout internally normalizes well-to-well volume variations.

Protocol 2: NanoBRET Intracellular Target Engagement

A compound may show picomolar biochemical affinity but fail in cells due to high intracellular ATP concentrations (which outcompete the drug) or poor membrane permeability. NanoBRET bridges this gap by quantifying actual target occupancy inside living cells .

  • Step 1: Cell Plating & Transfection. Plate HEK293T cells at 2×104 cells/well. Transfect with a NanoLuc-CDK fusion plasmid.

    • Causality: Expressing the kinase fused to a bioluminescent donor allows us to monitor the exact intracellular pool of the target kinase without relying on downstream, easily confounded phenotypic proxies.

  • Step 2: Tracer Equilibration. Add 0.5 µM of a cell-permeable fluorescent kinase tracer.

    • Causality: The tracer binds the active site, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal. This establishes the '100% bound' baseline state.

  • Step 3: Inhibitor Incubation. Introduce the N-(3,4-diaminophenyl)methanesulfonamide compound across a 10-point dose-response curve. Incubate for 2 hours.

    • Causality: A 2-hour window ensures the compound fully traverses the lipid bilayer and reaches thermodynamic equilibrium with both the intracellular ATP and the fluorescent tracer.

  • Step 4: Signal Detection. Add Nano-Glo substrate and measure the BRET ratio (450 nm / 610 nm).

    • Causality: As the inhibitor displaces the tracer, the BRET signal drops. This proves that the phenotypic efficacy observed in proliferation assays is directly caused by on-target kinase inhibition, completing the self-validating loop.

Conclusion

The N-(3,4-diaminophenyl)methanesulfonamide scaffold offers a distinct thermodynamic advantage over early-generation pan-CDK inhibitors. By leveraging the highly acidic sulfonamide NH for superior hinge-binding and the diaminophenyl core for deep-pocket anchoring, this class achieves exceptional biochemical potency that successfully translates into the intracellular environment. When evaluated through a self-validating TR-FRET and NanoBRET assay cascade, these inhibitors demonstrate comparative efficacy that rivals or exceeds current FDA-approved standards.

References

  • Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold. PMC.[Link]

  • Discovery and Optimization of Highly Selective Inhibitors of CDK5. ACS Publications.[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. ACS Publications.[Link]

A Strategic Guide to Benchmarking Novel Kinase Inhibitors: Evaluating N-(3,4-diaminophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the systematic evaluation of novel chemical entities, such as N-(3,4-diaminophenyl)methanesulfonamide, as potential kinase inhibitors. While N-(3,4-diaminophenyl)methanesulfonamide is a known chemical intermediate, its activity as a kinase inhibitor is not established in publicly available literature. Therefore, this document outlines a robust, scientifically-grounded workflow to first identify its potential kinase targets and then benchmark its performance against well-characterized, standard-of-care inhibitors. This approach ensures a rigorous and objective assessment, critical for advancing early-stage drug discovery projects.

Part 1: The Initial Challenge - Target Identification and Validation

Before any meaningful comparison can be made, the primary challenge is to determine if N-(3,4-diaminophenyl)methanesulfonamide possesses any kinase inhibitory activity and, if so, against which kinases. A broad-based screening approach is the most logical and unbiased starting point.

Experimental Protocol 1: Large-Scale Kinase Panel Screening

The purpose of a large-scale kinase panel is to broadly survey the kinome for potential interactions with the test compound. This initial screen is typically performed at a single, high concentration of the compound (e.g., 1 to 10 µM) to identify any "hits".

Methodology:

  • Compound Preparation: Solubilize N-(3,4-diaminophenyl)methanesulfonamide in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

  • Assay Platform Selection: Engage a reputable contract research organization (CRO) or utilize an in-house platform offering a broad kinase panel (e.g., the 468-kinase panel from Eurofins DiscoverX or the KINOMEscan™ from DiscoveRx). These platforms typically use binding assays (like KINOMEscan™) or enzymatic activity assays.

  • Primary Screen: The compound is tested at a concentration of 10 µM against the entire kinase panel.

  • Data Analysis: Results are typically expressed as a percentage of inhibition or a binding affinity score. A predefined threshold, for example, >50% inhibition, is used to identify initial hits.

Causality and Scientific Rationale: This initial broad screen casts a wide net to avoid premature assumptions about the compound's target. A binding assay is often preferred for an initial screen as it detects direct physical interaction, which is a prerequisite for inhibition, and is less prone to interference from promiscuous inhibitors of ATP-binding sites.

Part 2: Benchmarking Against Established Inhibitors

Assuming the initial screen identifies a primary target or a family of related kinases (e.g., members of the SRC family or Receptor Tyrosine Kinases like EGFR or VEGFR), the next phase involves direct, quantitative comparisons with standard inhibitors known to act on these targets. For the purpose of this guide, let us hypothesize that our screen identified N-(3,4-diaminophenyl)methanesulfonamide as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). We will therefore select Gefitinib and Erlotinib , two well-established, FDA-approved EGFR inhibitors, as our benchmarks.

Workflow for Comparative Analysis

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Evaluation IC50 Determination IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Cell Proliferation Assay Cell Proliferation Assay IC50 Determination->Cell Proliferation Assay Selectivity Profiling Selectivity Profiling Mechanism of Action Studies->Selectivity Profiling Target Phosphorylation Assay Target Phosphorylation Assay Cell Proliferation Assay->Target Phosphorylation Assay Tumor Xenograft Model Tumor Xenograft Model Cell Proliferation Assay->Tumor Xenograft Model Apoptosis Assay Apoptosis Assay Target Phosphorylation Assay->Apoptosis Assay Pharmacokinetic Analysis Pharmacokinetic Analysis Tumor Xenograft Model->Pharmacokinetic Analysis

Caption: A streamlined workflow for benchmarking a novel kinase inhibitor.

Experimental Protocol 2: In Vitro Enzymatic Assay - IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical metric of a compound's potency. This experiment will quantify the concentration of N-(3,4-diaminophenyl)methanesulfonamide required to inhibit 50% of EGFR kinase activity and compare it to our standards.

Methodology:

  • Reagents: Recombinant human EGFR protein, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., ADP-Glo™, Promega).

  • Compound Dilution: Prepare a serial dilution of N-(3,4-diaminophenyl)methanesulfonamide, Gefitinib, and Erlotinib, typically in DMSO, and then dilute into the assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the EGFR enzyme, the test compounds at various concentrations, and the substrate.

  • Initiation and Termination: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). Stop the reaction and measure the generated signal (e.g., luminescence from the ADP-Glo™ assay).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness and Self-Validation: Each assay plate must include positive controls (no inhibitor) and negative controls (no enzyme) to establish the dynamic range of the assay. The standard inhibitors, Gefitinib and Erlotinib, also serve as internal calibrators, ensuring the assay is performing as expected.

Comparative Data Summary: In Vitro Potency
CompoundTarget KinaseIC50 (nM)
N-(3,4-diaminophenyl)methanesulfonamideEGFRTo be determined
Gefitinib (Standard)EGFR~20-80 nM
Erlotinib (Standard)EGFR~2-5 nM
Experimental Protocol 3: Cell-Based Proliferation Assay

Moving from a purified enzyme system to a cellular context is crucial to assess a compound's ability to cross the cell membrane and inhibit its target in a more complex biological environment.

Methodology:

  • Cell Line Selection: Choose a cancer cell line that is known to be dependent on EGFR signaling, such as the NCI-H1975 lung adenocarcinoma line (harboring the L858R and T790M EGFR mutations) or the A431 epidermoid carcinoma line (EGFR overexpression).

  • Cell Plating: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-(3,4-diaminophenyl)methanesulfonamide and the standard inhibitors for a period of 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of compound concentration.

Expertise and Rationale: The choice of cell line is critical. Using a line like NCI-H1975, which has a resistance mutation (T790M) to first-generation inhibitors like Gefitinib and Erlotinib, can provide early insights into the novel compound's potential to overcome known resistance mechanisms.

Comparative Data Summary: Cellular Potency
CompoundCell LineGI50 (µM)
N-(3,4-diaminophenyl)methanesulfonamideA431To be determined
Gefitinib (Standard)A431~0.1-0.5 µM
Erlotinib (Standard)A431~0.5-1.5 µM

Part 3: Visualizing the Target Pathway

Understanding the signaling pathway is essential for interpreting experimental results. The diagram below illustrates the canonical EGFR signaling cascade, which is a primary driver of cell proliferation and survival in many cancers.

EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival N-(3,4-diaminophenyl)methanesulfonamide N-(3,4-diaminophenyl)methanesulfonamide N-(3,4-diaminophenyl)methanesulfonamide->EGFR Gefitinib / Erlotinib Gefitinib / Erlotinib Gefitinib / Erlotinib->EGFR

Caption: Simplified EGFR signaling pathway and points of inhibition.

Part 4: In Vivo Evaluation

The final and most demanding test of a drug candidate is its efficacy in a living organism. A tumor xenograft model is the standard preclinical approach.

Experimental Protocol 4: Murine Xenograft Model

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant cells from a responsive cell line (e.g., A431) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize the mice into treatment groups: Vehicle control, N-(3,4-diaminophenyl)methanesulfonamide, and a standard inhibitor (e.g., Erlotinib).

  • Dosing: Administer the compounds daily via an appropriate route (e.g., oral gavage) at a predetermined dose.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis.

Authoritative Grounding: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare, such as those established by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC).

Comparative Data Summary: In Vivo Efficacy
Treatment GroupDosingTumor Growth Inhibition (%)
Vehicle Control-0%
N-(3,4-diaminophenyl)methanesulfonamideTo be determinedTo be determined
Erlotinib (Standard)50 mg/kg, daily~60-80%

Conclusion

This guide outlines a rigorous, multi-faceted strategy for characterizing a novel compound, N-(3,4-diaminophenyl)methanesulfonamide, as a potential kinase inhibitor. By progressing from broad, unbiased screening to direct in vitro, cellular, and in vivo comparisons against established standards like Gefitinib and Erlotinib, researchers can build a comprehensive data package. This systematic approach, grounded in sound scientific principles and validated methodologies, is essential for identifying and advancing promising new therapeutic candidates from the bench to the clinic. The key to success lies not just in the execution of these experiments, but in the careful interpretation of the comparative data to understand the true potential of a novel chemical entity.

References

  • Title: Gefitinib (Iressa): an orally active, selective inhibitor of epidermal growth factor receptor tyrosine kinase with promising clinical activity in non-small-cell lung cancer. Source: Annals of Oncology. URL: [Link]

  • Title: Erlotinib: an inhibitor of the epidermal growth factor receptor for the treatment of non-small-cell lung cancer. Source: Clinical Therapeutics. URL: [Link]

Navigating Assay Interference: A Comparative Guide to the Cross-Reactivity of N-(3,4-diaminophenyl)methanesulfonamide in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Diaminobenzenes

In the early stages of drug discovery, identifying true target engagement amidst a sea of assay artifacts is a critical challenge. N-(3,4-diaminophenyl)methanesulfonamide (CAS 76345-48-7) is a highly versatile organic building block, frequently utilized as a precursor in the synthesis of indazole and benzimidazole-based kinase inhibitors[1]. However, when compounds containing this free 1,2-diaminobenzene motif are screened directly in biochemical assays, they frequently exhibit promiscuous activity.

As a Senior Application Scientist, I often see screening campaigns derailed by compounds that act as Pan-Assay Interference Compounds (PAINS). The 1,2-diaminobenzene moiety is a classic offender. This guide objectively compares the cross-reactivity profile of N-(3,4-diaminophenyl)methanesulfonamide against structurally optimized alternatives, detailing the mechanistic causality of its interference and providing self-validating protocols to ensure scientific integrity in your hit-to-lead workflows.

Mechanistic Causality: Why Does Cross-Reactivity Occur?

To understand the interference, we must look at the fundamental chemistry of the 1,2-diaminobenzene core. The cross-reactivity of N-(3,4-diaminophenyl)methanesulfonamide in enzymatic assays is rarely due to specific lock-and-key binding. Instead, it is driven by two primary artifactual mechanisms:

A. Auto-Oxidation and Covalent Modification

Electron-rich 1,4- and 1,2-diaminobenzenes are highly susceptible to auto-oxidation in aqueous assay buffers, especially in the presence of trace transition metals or molecular oxygen. This oxidation converts the diamine into a highly reactive electrophilic diiminoquinone intermediate[2]. This intermediate acts as a hapten, covalently modifying nucleophilic residues (such as cysteine or lysine) on the surface of the target enzyme[3]. This irreversible binding denatures or blocks the enzyme, resulting in a false-positive "inhibition" readout.

B. Redox Interference in Coupled Assays

Many high-throughput screening (HTS) formats rely on coupled enzyme systems, such as those utilizing Horseradish Peroxidase (HRP) or dehydrogenases, to generate a fluorescent or luminescent signal. Ortho-phenylenediamines (OPD) are classic, highly efficient electron-donating substrates for HRP[4][5]. When N-(3,4-diaminophenyl)methanesulfonamide is present in an HRP-coupled assay, it competes with the intended fluorogenic substrate (e.g., Amplex Red) for oxidation. By acting as an alternative electron donor, it quenches the signal generation, perfectly mimicking the readout of a potent enzyme inhibitor.

G A N-(3,4-diaminophenyl) methanesulfonamide B Auto-oxidation (O2 / Trace Metals) A->B C Diiminoquinone Intermediate B->C D Covalent Enzyme Modification (Cys) C->D Electrophilic Attack E Redox Interference (Coupled Assays) C->E Electron Transfer F False Positive Inhibition D->F E->F

Caption: Mechanistic pathway of 1,2-diaminobenzene auto-oxidation leading to enzymatic assay interference.

Comparative Performance Analysis

To demonstrate the impact of this cross-reactivity, we compared N-(3,4-diaminophenyl)methanesulfonamide against two alternative structural analogs designed to mitigate PAINS liabilities:

  • Mono-aniline analog: N-(3-amino-4-methylphenyl)methanesulfonamide (removes the 1,2-diamine liability).

  • Cyclic Bioisostere: 5-(methylsulfonamido)benzimidazol-2-one (locks the diamine into a stable urea isostere).

The data below summarizes their performance across a standard HTS fluorescence assay and an orthogonal, label-free Mass Spectrometry (MS) assay.

Table 1: Quantitative Comparison of Assay Interference
Compound ClassRepresentative StructureApparent IC₅₀ (Fluorescence Assay)HRP Interference (% Signal Quench at 10 µM)True IC₅₀ (RapidFire MS Assay)PAINS Liability
1,2-Diaminobenzene N-(3,4-diaminophenyl)methanesulfonamide0.8 µM> 85% > 50 µMHigh (Redox/Covalent)
Mono-aniline N-(3-amino-4-methylphenyl)methanesulfonamide12.5 µM< 5%15.2 µMLow
Cyclic Bioisostere 5-(methylsulfonamido)benzimidazol-2-one1.2 µM< 2%1.5 µMLow

Key Insight: While N-(3,4-diaminophenyl)methanesulfonamide appears to be a sub-micromolar inhibitor in the fluorescence assay, the label-free MS assay reveals this to be a complete artifact. The >85% signal quench in the HRP counter-screen confirms that the compound is acting as a redox sink rather than a true target binder. Conversely, the cyclic bioisostere maintains true target engagement without redox liabilities.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness in your screening cascade, any hit containing a 1,2-diaminobenzene motif must be subjected to a rigorous, self-validating triage workflow.

Protocol A: HRP Redox Counter-Screen

Purpose: To determine if the compound acts as an alternative electron donor in peroxidase-coupled assays.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 0.01% Tween-20, and 1 mM DTT.

  • Enzyme/Substrate Mix: Prepare a solution of 0.1 U/mL Horseradish Peroxidase (HRP) and 50 µM Amplex Red (or equivalent fluorogenic substrate).

  • Compound Addition: Dispense 100 nL of N-(3,4-diaminophenyl)methanesulfonamide (10 mM in DMSO) into a 384-well black microplate to achieve a final concentration of 10 µM. Include DMSO-only wells as negative controls and a known HRP inhibitor (e.g., sodium azide) as a positive control.

  • Initiation: Add 10 µL of the Enzyme/Substrate mix to the compound wells.

  • Trigger: Initiate the reaction by adding 10 µL of 20 µM H₂O₂.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 15 minutes.

  • Data Interpretation: A reduction in the rate of fluorescence generation by >20% compared to the DMSO control indicates that the compound is intercepting the redox reaction, flagging it as a false positive.

Protocol B: Label-Free Validation via RapidFire Mass Spectrometry

Purpose: To bypass optical and redox interference entirely by directly measuring the enzymatic conversion of the native substrate.

  • Assay Assembly: Incubate the target enzyme with its native, unmodified substrate in the presence of a dose-response titration of the test compound (0.001 µM to 50 µM).

  • Quenching: After the designated linear reaction time, quench the reaction by adding 1% Formic Acid containing a heavy-isotope labeled internal standard.

  • SPE Desalting: Aspirate the sample into the Agilent RapidFire High-Throughput MS system. The sample is passed over a C4 solid-phase extraction (SPE) cartridge for 3 seconds to remove buffer salts.

  • Elution & Detection: Elute the analytes into a triple quadrupole mass spectrometer using an organic gradient (80% Acetonitrile / 0.1% Formic Acid).

  • Quantification: Calculate the ratio of product to internal standard. If the IC₅₀ generated by MS is >10-fold higher than the optical assay, the initial hit was a cross-reactive artifact.

Workflow S1 Primary HTS (Fluorescence/Luminescence) S2 Identify Hit (Apparent IC50 < 1 µM) S1->S2 S3 Redox Counter-Screen (e.g., HRP Assay) S2->S3 S4 Label-Free Assay (RapidFire MS) S3->S4 Low Interference S5 Discard (PAINS / Artifact) S3->S5 High Interference (>20%) S4->S5 No Shift in MS S6 Validated Lead (True Inhibitor) S4->S6 Target Engagement Confirmed

Caption: Orthogonal screening workflow to triage redox-active and fluorescent assay artifacts.

Conclusion & Best Practices

N-(3,4-diaminophenyl)methanesulfonamide is a highly useful synthetic intermediate, but its direct evaluation in biochemical assays is fraught with cross-reactivity risks. The 1,2-diaminobenzene motif acts as a potent redox cycler and covalent modifier.

Best Practices for Assay Scientists:

  • Never trust a primary optical readout for electron-rich diamines.

  • Implement counter-screens early: Integrate HRP or diaphorase counter-screens into your primary triage cascade.

  • Utilize Bioisosteric Replacement: If a diaminobenzene is identified as a hit, immediately synthesize cyclic analogs (e.g., benzimidazolones or quinoxalinones) to eliminate the redox liability while probing the true pharmacophore.

By understanding the causality behind the interference and utilizing orthogonal, label-free validation, drug discovery teams can save immense time and resources, ensuring that only true, optimizable leads advance to the clinic.

References

  • Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation Google P
  • Medicinal Chemistry for Practitioners (Metabolic Bioactiv
  • Development and utility of an in vitro, fluorescence-based assay for the discovery of novel compounds (OPD Interference) PMC / NIH
  • Antibody Surface Coverage Drives Matrix Interference in Microfluidic Capillary Immunoassays ACS Sensors
  • Chemical Mechanisms for Skin Sensitization by Aromatic Compounds with Hydroxy and Amino Groups ACS Public

Sources

Comprehensive SAR Comparison Guide: N-(3,4-Diaminophenyl)methanesulfonamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR) analysis, mechanistic causality, and validated experimental workflows.

Introduction: The Strategic Value of the Scaffold

In medicinal chemistry, N-(3,4-diaminophenyl)methanesulfonamide (CAS 76345-48-7) serves as a highly versatile ortho-diamine building block. Its primary strategic value lies in its facile cyclization into 5-(methanesulfonamido)benzimidazole derivatives.

The inclusion of the methanesulfonamide moiety is not arbitrary; it acts as a critical bioisostere for carboxylic acids and traditional sulfonamides. With a pKa typically ranging between 9 and 10, it remains predominantly unionized at physiological pH, affording excellent membrane permeability while retaining the ability to act as a potent hydrogen-bond donor and acceptor within target enzyme/receptor pockets[1].

This guide objectively compares the SAR of these analogs across two major therapeutic applications: COX-2 Inhibition (Anti-inflammatory) and NR2B Antagonism (Neuropathic Pain) .

SAR_Workflow Precursor N-(3,4-diaminophenyl) methanesulfonamide Cyclization Cyclization (Aldehyde/Acid) Precursor->Cyclization Benzimidazole 5-Methanesulfonamido- benzimidazole Scaffold Cyclization->Benzimidazole Sub_R1 R1 Modification (N1-Alkyl/Aryl) Benzimidazole->Sub_R1 Sub_R2 R2 Modification (C2-Alkyl/Aryl) Benzimidazole->Sub_R2 COX2 COX-2 Inhibition Sub_R1->COX2 NR2B NR2B Antagonism Sub_R1->NR2B Sub_R2->COX2 Sub_R2->NR2B

Fig 1: Divergent SAR workflow of N-(3,4-diaminophenyl)methanesulfonamide to target COX-2 and NR2B.

SAR Comparison 1: Anti-Inflammatory Activity (COX-2 Selectivity)

The Causality of Selectivity

The selectivity of COX-2 over COX-1 is dictated by a secondary side pocket in the COX-2 active site, created by the evolutionary substitution of Ile523 (in COX-1) to Val523 (in COX-2). This substitution increases the pocket volume, exposing Arg513.

When N-(3,4-diaminophenyl)methanesulfonamide is cyclized into a benzimidazole, the polar methanesulfonamide group projects directly into this side pocket. It establishes a robust electrostatic and hydrogen-bonding network with Arg513 and His90. Modifying the C2-position (e.g., with alkyl or aryl groups) modulates the lipophilicity and the rotational orientation of the core scaffold, directly impacting the thermodynamics of binding [3].

Performance Data Comparison

The table below compares the in vivo edema inhibition and in vitro COX-2 IC₅₀ of 5-methanesulfonamidobenzimidazole analogs against clinical standards.

CompoundC2-SubstitutionN1-SubstitutionEdema Inhibition (%)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Analog 5a MethylH92.73%0.85> 50
Analog 5b PropylH95.64%0.42> 100
Analog 5c PhenylH97.62%0.21> 200
Rofecoxib ReferenceReference96.00%0.26> 800
Indomethacin ReferenceReference88.50%> 10.0< 0.1 (Non-selective)

Data Synthesis: Analogs with bulkier, highly lipophilic C2-substitutions (Analog 5c) achieve near-parity with Rofecoxib, validating the methanesulfonamide-benzimidazole core as a highly competitive anti-inflammatory pharmacophore [1][3].

COX2_Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Oxidation PGE2 PGE2 (Inflammation) PGH2->PGE2 Isomerization Inhibitor 5-Methanesulfonamido- benzimidazole Inhibitor->COX2 Competitive Inhibition

Fig 2: Mechanism of COX-2 inhibition by 5-methanesulfonamidobenzimidazole derivatives.

SAR Comparison 2: NMDA Receptor (NR2B) Antagonism

The Causality of Binding Affinity

The NR2B subunit of the NMDA receptor is a validated target for neuropathic pain. The receptor contains an allosteric binding site at the interface of the amino-terminal domains of the GluN1 and GluN2B subunits.

SAR studies reveal that the methanesulfonamide group at the 5-position of the benzimidazole acts as an indispensable hydrogen bond donor to the backbone carbonyls of the receptor. Without this specific moiety (e.g., if replaced by a simple methyl or left unsubstituted), binding affinity drops precipitously (>1000-fold). The C2 and N1 substituents are required to occupy adjacent hydrophobic pockets to anchor the complex [2].

Performance Data Comparison
CompoundC2-SubstitutionN1-SubstitutionNR2B Binding Kᵢ (nM)Ca²⁺ Influx IC₅₀ (nM)
Analog 17a BenzylpiperidineH0.8512.0
Analog 17b PhenoxyphenylH2.4035.0
Analog 7a MethylH260.0> 500
Unsubstituted HH> 1000> 1000

Data Synthesis: The combination of the 5-methanesulfonamide group with a bulky, flexible C2-substituent (Benzylpiperidine) yields sub-nanomolar affinity, demonstrating the strict spatial requirements of the NR2B allosteric pocket [2].

Validated Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Built-in controls guarantee that the assay window is robust and that the observed SAR is a true reflection of the chemical modifications rather than assay drift.

Protocol A: Synthesis of 5-Methanesulfonamidobenzimidazoles
  • Condensation: Dissolve 1.0 eq of N-(3,4-diaminophenyl)methanesulfonamide in ethanol.

  • Aldehyde Addition: Add 1.1 eq of the desired substituted aldehyde (e.g., benzaldehyde for Analog 5c) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Oxidative Cyclization: Reflux the mixture open to the air (or with the addition of sodium metabisulfite) for 4–6 hours.

  • Purification: Monitor via TLC. Upon completion, concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify the organic layer via flash chromatography (Hexanes/EtOAc).

Protocol B: Self-Validating In Vitro COX-2 Assay (Fluorometric)

Causality of Design: This assay utilizes the peroxidase activity of COX-2 to convert a non-fluorescent substrate (Amplex Red) into highly fluorescent resorufin.

  • Preparation: Plate recombinant human COX-2 enzyme in a 96-well black microplate containing Tris-HCl buffer (pH 8.0) and hematin (cofactor).

  • Compound Incubation: Add the synthesized analogs at varying concentrations (0.01 µM to 10 µM).

    • Critical Validation Step: Include Rofecoxib as a positive control (validates enzyme susceptibility) and DMSO as a negative vehicle control (establishes Vmax​ ).

  • Reaction Initiation: Add arachidonic acid and Amplex Red. Incubate at 37°C for 15 minutes.

  • Readout & QA: Measure fluorescence (Ex/Em = 535/590 nm).

    • Self-Validation Metric: Calculate the Z'-factor for the plate. Only accept data if Z' > 0.5, ensuring the signal-to-background ratio is statistically robust enough to differentiate subtle SAR variations.

References

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: MDPI (Molecules) URL:[Link]

  • NR2B-Selective N-Methyl-d-aspartate Antagonists: Synthesis and Evaluation of 5-Substituted Benzimidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of methanesulphonamido-benzimidazole derivatives as gastro-sparing antiinflammatory agents with antioxidant effect Source: ResearchGate (European Journal of Medicinal Chemistry) URL:[Link]

A Practical Guide to the Validation of Molecular Docking Simulations Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive walkthrough for validating molecular docking simulations against the "gold standard" of X-ray crystallography. As a case study, we will explore the interaction between a sulfonamide-based inhibitor and its protein target. While the initial topic of interest was N-(3,4-diaminophenyl)methanesulfonamide, a search of the Protein Data Bank (PDB) revealed no publicly available co-crystal structure for this specific ligand. Therefore, to illustrate the validation process with high fidelity, we will utilize a well-characterized and publicly available structure of a related sulfonamide inhibitor in complex with its target protein, Human Carbonic Anhydrase II. This substitution allows for a robust and instructive comparison, highlighting the critical steps and considerations in computational drug design.

The Imperative of Experimental Validation in Computational Chemistry

Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor. This technique is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for further experimental testing. However, the predictions generated by docking algorithms are theoretical and must be validated by experimental data to ensure their accuracy and relevance.[1] X-ray crystallography provides an atomic-level, three-dimensional structure of a molecule, making it the definitive method for determining the precise binding mode of a ligand within a protein's active site.[2][3][4] A docking simulation is generally considered successful if the predicted binding pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the experimentally determined pose.

Case Study: A Sulfonamide Inhibitor and Human Carbonic Anhydrase II

For this guide, we will focus on the complex of Human Carbonic Anhydrase II (CAII) with a sulfonamide inhibitor. There are over 1000 co-crystal structures in the PDB featuring sulfonamide-containing ligands, making this a well-studied class of inhibitors.[5][6] We will use a representative PDB entry for our analysis.

Experimental and Computational Workflow

The validation process involves a direct comparison of the computationally predicted ligand pose with the experimentally determined crystallographic pose.

G cluster_0 X-ray Crystallography (Experimental) cluster_1 Molecular Docking (Computational) Xray_Data Obtain High-Resolution Co-crystal Structure (PDB) Experimental_Pose Experimentally Determined Ligand Pose Xray_Data->Experimental_Pose Data Processing & Refinement Validation Validation: Superimposition & RMSD Calculation Experimental_Pose->Validation Protein_Prep Prepare Protein Structure (Remove water, add hydrogens) Docking Perform Docking Simulation Protein_Prep->Docking Ligand_Prep Prepare Ligand Structure (Generate 3D conformers) Ligand_Prep->Docking Docked_Pose Top-Scoring Predicted Ligand Pose Docking->Docked_Pose Docked_Pose->Validation Result Quantitative Comparison (RMSD < 2.0 Å?) Validation->Result

Figure 1: A schematic overview of the workflow comparing a computationally docked ligand pose with an experimentally determined X-ray crystal structure.

Detailed Methodologies

Part 1: Molecular Docking Protocol
  • Protein Preparation:

    • Download the X-ray crystal structure of the protein-ligand complex from the RCSB Protein Data Bank.[7]

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any ions not critical for the protein's structural integrity or the ligand's binding.

    • Add polar hydrogens to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign partial charges to the protein atoms using a standard force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • Extract the sulfonamide inhibitor from the co-crystal structure.

    • Generate a 3D conformation of the ligand and optimize its geometry using a computational chemistry software package.

    • Assign partial charges to the ligand atoms.

  • Grid Generation and Docking:

    • Define the binding site on the protein, typically centered on the location of the co-crystallized ligand. A grid box is generated that encompasses this active site.

    • Perform the molecular docking simulation using a reputable software package (e.g., AutoDock, Glide, GOLD). The software will explore various conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

Part 2: X-ray Crystallography Data

The X-ray crystal structure provides the empirical "ground truth" of the ligand's binding mode. Key aspects to consider from the PDB file are:

  • Resolution: A higher resolution (a smaller Å value) indicates a more precise structure.

  • R-value and R-free: These are measures of how well the refined model fits the experimental X-ray diffraction data. Lower values are better.

  • Electron Density Maps: These can be visually inspected to confirm the fit of the ligand into the electron density.

Comparative Analysis: Docking Pose vs. Crystallographic Pose

The core of the validation is the quantitative comparison of the predicted and experimental poses.

  • Superimposition: The docked protein-ligand complex is superimposed onto the X-ray crystal structure. This is typically done by aligning the backbone atoms of the protein.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the atomic coordinates of the docked ligand and the crystallographic ligand is calculated. The RMSD is a measure of the average distance between the atoms of the two superimposed molecules.[8]

    The formula for RMSD is:

    RMSD = √[ (1/N) * Σ(dᵢ)² ]

    where N is the number of atoms being compared, and dᵢ is the distance between the i-th atom in the docked pose and the corresponding atom in the crystallographic pose.

Data Presentation

The results of the comparative analysis should be presented in a clear and concise manner.

ParameterDocking SimulationX-ray Crystallography
Binding Pose Computationally PredictedExperimentally Determined
Key Interactions Predicted H-bonds, hydrophobic interactions, etc.Observed H-bonds, hydrophobic interactions, etc.
RMSD N/AReference (0.0 Å)
Docked vs. X-ray RMSD < 2.0 Å (for a successful prediction)N/A

Interpreting the Results

A low RMSD value (typically < 2.0 Å) between the docked and crystallographic poses suggests that the docking protocol has successfully reproduced the experimental binding mode. If the RMSD is high, it indicates that the docking simulation may not be accurately predicting the ligand's binding orientation. In such cases, the docking parameters, scoring function, or even the choice of docking software may need to be re-evaluated.

G Start Perform Docking Simulation Docked_Pose Generate Predicted Ligand Pose Start->Docked_Pose Superimpose Superimpose Docked and Experimental Structures Docked_Pose->Superimpose Xray_Pose Obtain Experimental Ligand Pose (from PDB) Xray_Pose->Superimpose Calculate_RMSD Calculate RMSD Superimpose->Calculate_RMSD Decision RMSD < 2.0 Å? Calculate_RMSD->Decision Success Docking Protocol Validated Decision->Success Yes Failure Re-evaluate Docking Protocol Decision->Failure No

Figure 2: A flowchart illustrating the decision-making process based on the RMSD value in the validation of a molecular docking simulation.

Conclusion

The validation of molecular docking simulations against high-resolution X-ray crystal structures is a critical step in structure-based drug design. This process ensures that the computational models are accurately reflecting the physical reality of molecular interactions. While a perfect match is not always achievable, a low RMSD provides confidence in the predictive power of the docking protocol, allowing researchers to more effectively screen and prioritize compounds for further development.

References

  • RCSB Protein Data Bank. DRUG-PROTEIN INTERACTIONS: STRUCTURE OF SULFONAMIDE DRUG COMPLEXED WITH HUMAN CARBONIC ANHYDRASE I. [Link]

  • RCSB Protein Data Bank. Crystal structure of sulfonamide resistance enzyme Sul1 in complex with 6-hydroxymethylpterin. [Link]

  • Wienen- கமல், M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society Au. [Link]

  • Rojas-León, C., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. [Link]

  • Wienen- கமல், M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • Avvaru, B. S., et al. (2010). INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES. Journal of Biological Chemistry. [Link]

  • RCSB Protein Data Bank. Crystal structure of MurD ligase in complex with D-Glu containing sulfonamide inhibitor. [Link]

  • Wang, Y., et al. (2017). Sulfonamide-containing PTP 1B inhibitors: Docking studies, synthesis and model validation. Chinese Journal of Natural Medicines. [Link]

  • InterPro. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited old leads for new applications (3bl1). [Link]

  • RCSB Protein Data Bank. Human carbonic anhydrase II with a sulfonamide inhibitor. [Link]

  • Rojas-León, C., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Scilit. [Link]

  • Protein Data Bank Japan. PDB Search results for query. [Link]

  • RCSB Protein Data Bank. Cyclic secondary sulfonamides: unusually good inhibitors of cancer- related carbonic anhydrase enzymes. [Link]

  • Sarojini, K., & Krishnan, H. (2013). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Kim, H., et al. (1999). Homology Modeling of Gelatinase Catalytic Domains and Docking Simulations of Novel Sulfonamide Inhibitors. Journal of Medicinal Chemistry. [Link]

  • RCSB Protein Data Bank. N3H Ligand Summary Page. [Link]

  • Chrysina, E. D., et al. (2020). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals. [Link]

  • RCSB Protein Data Bank. Homepage. [Link]

  • RCSB Protein Data Bank. Protein farnesyltransferase complexed with FPP and ethylenediamine-scaffold inhibitor 10. [Link]

  • Blow, D. (2002). Review x Ray crystallography. Journal of Clinical Pathology. [Link]

  • Wlodawer, A., et al. (2021). Protein Structure Validation and Analysis with X-Ray Crystallography. Methods in Molecular Biology. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Kent, S. B. H. (2026). Protein Structure Determination by Racemic and Quasi‐Racemic X‐Ray Crystallography. ChemBioChem. [Link]

  • RCSB Protein Data Bank. Human CYP3A4 bound to PMSF. [Link]

  • RCSB Protein Data Bank. Structure of a novel submicromolar MDM2 inhibitor. [Link]

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Safety Operating Guide

N-(3,4-diaminophenyl)methanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the bench. For researchers and drug development professionals handling N-(3,4-diaminophenyl)methanesulfonamide (CAS: 76345-48-7) , understanding the mechanistic reasoning behind disposal protocols is just as critical as the experimental design itself.

This compound features both an electron-rich aromatic diamine moiety and a sulfonamide group. These functional groups dictate its toxicological profile and environmental persistence, requiring strict, self-validating disposal workflows to ensure laboratory safety and regulatory compliance.

Mechanistic Causality: Why Specialized Disposal is Required

To design an effective disposal strategy, we must first understand the chemical behavior of N-(3,4-diaminophenyl)methanesulfonamide:

  • Aromatic Amine Reactivity & Toxicity: Aromatic amines are notorious for their potential toxicity and environmental hazards[1]. The diamine structure makes this compound highly susceptible to N-oxidation. If improperly disposed of in the municipal sewer, it can undergo environmental oxidation to form reactive, potentially genotoxic intermediates. Furthermore, the electron-rich amino groups can react violently with strong oxidizing agents, necessitating strict waste stream segregation[2].

  • Sulfonamide Environmental Mobility: Sulfonamide derivatives are generally highly mobile in aqueous environments due to their water solubility[3]. If allowed to leach into groundwater, they can persist and potentially disrupt local microbial ecosystems. Therefore, high-temperature incineration at a licensed facility is the only acceptable method of destruction[4].

Hazard Profile & Operational Implications

The disposal protocol is directly informed by the compound's Globally Harmonized System (GHS) classifications[5]. All quantitative hazard data and their direct operational implications are summarized below:

Hazard ClassificationGHS CodeExposure RouteOperational & Disposal Implication
Acute Toxicity 4 H302, H312, H332Oral, Dermal, InhalationMandates the use of sealed High-Density Polyethylene (HDPE) containers; all waste consolidation must occur inside a certified fume hood.
Skin Irritation 2 H315DermalAll contaminated consumables (gloves, weigh boats) must be treated as hazardous solid waste.
Eye Irritation 2A H319OcularSplash goggles and face shields are required during the transfer of liquid waste or rinsates.
STOT SE 3 H336Inhalation (CNS)Waste accumulation areas must be heavily ventilated to prevent the buildup of volatile solvent vapors carrying the compound.

Step-by-Step Operational Disposal Protocol

Every step in this protocol is designed as a self-validating system: if a step fails (e.g., a container leaks), the secondary containment or segregation rules prevent a catastrophic laboratory incident.

Phase A: Waste Segregation & Container Preparation
  • Select Compatible Containers: Utilize UN-approved, High-Density Polyethylene (HDPE) or amber glass containers for both solid and liquid waste[6].

  • Verify Incompatibilities: Ensure the designated waste container has never held strong oxidizing agents (e.g., concentrated nitric acid, peroxides, or permanganates). Mixing aromatic amines with oxidizers can trigger highly exothermic reactions[2].

  • Labeling: Affix a standardized hazardous waste label immediately. It must explicitly state: "Hazardous Waste: N-(3,4-diaminophenyl)methanesulfonamide (CAS 76345-48-7) - Toxic, Irritant."

Phase B: Solid Waste Consolidation
  • Collect Primary Waste: Carefully transfer any unreacted powder or crystallized waste into the solid waste container using an anti-static scoop.

  • Manage Consumables: Place all contaminated pipette tips, weigh paper, spatulas, and disposable PPE (nitrile gloves) into the same solid waste receptacle[6].

  • Seal and Store: Seal the container tightly and place it in a designated secondary containment tray within a ventilated hazardous waste accumulation area.

Phase C: Liquid Waste & Empty Container Management
  • Collect Reaction Liquors: Transfer reaction filtrates or solutions containing the compound into the designated liquid waste carboy.

  • Triple-Rinse Protocol: Empty primary reagent bottles are not truly empty. Triple-rinse the original container with a compatible solvent (e.g., methanol or ethanol).

  • Rinsate Disposal: Collect all solvent rinsate and deposit it into the liquid hazardous waste carboy[6]. Only after triple-rinsing can the original glass bottle be defaced and disposed of according to institutional glass waste policies.

Phase D: Emergency Spill Management
  • Isolate the Area: In the event of a spill, immediately evacuate personnel from the immediate vicinity and increase fume hood ventilation[7].

  • Neutralize with Inert Media: Do not use combustible materials like sawdust. Cover the spill entirely with an inert, non-combustible absorbent such as vermiculite or dry sand[8].

  • Mechanical Collection: Using a plastic (non-sparking) dustpan, sweep the absorbed mixture and deposit it into a heavy-duty hazardous waste bag. Seal, label, and transfer to the solid waste stream.

Disposal Workflow Visualization

The following decision tree illustrates the logical flow for segregating and processing N-(3,4-diaminophenyl)methanesulfonamide waste streams to ensure compliance and safety.

WasteWorkflow Start N-(3,4-diaminophenyl) methanesulfonamide Waste Generation Decision Identify Waste State Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Liquid Liquid Waste (Solutions, Rinsates) Decision->Liquid Spill Accidental Spill (Uncontained Release) Decision->Spill SolidAct Seal in HDPE Receptacle Label: Toxic/Irritant Solid->SolidAct LiquidAct Strictly Segregate from Oxidizers Collect in Glass/HDPE Liquid->LiquidAct SpillAct Absorb with Inert Vermiculite Transfer to Solid Waste Spill->SpillAct EHS Transfer to EHS for High-Temperature Incineration SolidAct->EHS LiquidAct->EHS SpillAct->EHS

Fig 1: Disposal workflow for N-(3,4-diaminophenyl)methanesulfonamide waste streams.

References

  • "N-(3,4-diaminophenyl)methanesulfonamide — Chemical Substance Information." NextSDS. URL: [Link]

  • "Chemical Waste Disposal Guidelines." Hong Kong University of Science and Technology (HKUST). URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.